3-Bromophenylacetylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXNFAAJNEYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467201 | |
| Record name | 1-bromo-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-81-4 | |
| Record name | 1-Bromo-3-ethynylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromophenylacetylene physical and chemical properties
An In-depth Technical Guide to 3-Bromophenylacetylene
Introduction
This compound, also known as 1-bromo-3-ethynylbenzene, is an organic compound featuring a bromine atom and an ethynyl group attached to a benzene ring at the meta position.[1] This substitution pattern makes it a valuable and versatile building block in organic synthesis. The presence of the terminal alkyne and the aryl bromide functionalities allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, pharmaceuticals, and materials for science applications.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols and safety information.
Physical Properties
This compound is typically a liquid that can range from colorless to light yellow or brown, depending on its purity.[1][2] It is soluble in common organic solvents such as chloroform, diethyl ether, and ethanol.[3]
| Property | Value | Reference |
| Molecular Formula | C₈H₅Br | [1][4][5][6] |
| Molecular Weight | 181.03 g/mol | [5][7] |
| CAS Number | 766-81-4 | [1][2][4][6] |
| Appearance | Light yellow to Brown Clear liquid | [1][2] |
| Density | 1.5 g/cm³ | [4] |
| Boiling Point | 211.8°C at 760 mmHg | [4] |
| Flash Point | 85.7°C | [4] |
| Refractive Index | 1.604 | [4] |
| InChI Key | TZDXNFAAJNEYIO-UHFFFAOYSA-N | [1][5] |
| SMILES | C(#C)C1=CC(Br)=CC=C1 | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by its two primary functional groups: the terminal alkyne and the aryl bromide.
3.1. Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] this compound is an excellent substrate for this reaction, where the aryl bromide component reacts with another terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[8][9] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly useful in the synthesis of complex molecules.[8]
3.2. Cycloaddition Reactions
The carbon-carbon triple bond of the ethynyl group makes this compound a potent dipolarophile in 1,3-dipolar cycloaddition reactions.[10] This type of reaction is a key method for synthesizing five-membered heterocyclic rings. By reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones, a variety of substituted heterocyclic compounds can be prepared, which are important scaffolds in medicinal chemistry. The mechanism of these cycloadditions is influenced by factors like charge transfer between the dipole and the acetylene.[11]
3.3. Stability
This compound is stable under recommended storage conditions.[4] It should be stored in a cool, dry, well-ventilated place in a tightly closed container, often under an inert atmosphere, to prevent degradation.[4][12][13]
Experimental Protocols
4.1. General Protocol for Sonogashira Coupling
This protocol provides a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.02 - 0.10 eq)[8]
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq)[8]
-
Anhydrous solvent (e.g., THF or DMF)[8]
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound.
-
Reagent Addition: Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the flask.[8]
-
Solvent and Base: Add the anhydrous solvent followed by the amine base.[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove the catalyst residues.[8]
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Sonogashira coupling reaction.
4.2. General Protocol for 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the reaction of this compound with a 1,3-dipole, such as an in-situ generated nitrone.
Materials:
-
This compound (2-3 equivalents)
-
Aldehyde and N-substituted hydroxylamine (for in-situ nitrone generation) OR a stable 1,3-dipole (e.g., an azide)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Optionally, a Lewis acid catalyst (e.g., Zn(OTf)₂) and a base (e.g., Et₃N) if required.[14]
Procedure:
-
Setup: In a dried round-bottom flask under an inert atmosphere, dissolve the components for generating the 1,3-dipole (e.g., aldehyde and hydroxylamine) in the anhydrous solvent.
-
Dipole Formation: Stir the mixture at room temperature to allow for the formation of the 1,3-dipole.
-
Addition of Dipolarophile: Add this compound to the reaction mixture. A 2-3 fold excess is often used to ensure a good reaction yield.[14]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to isolate the heterocyclic product.
Caption: General pathway for a 1,3-dipolar cycloaddition reaction.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Complex multiplet signals in the range of δ 7.2-7.8 ppm, characteristic of a 1,3-disubstituted benzene ring. - Acetylenic Proton: A sharp singlet around δ 3.1 ppm. |
| ¹³C NMR | - Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-140 ppm). - Acetylenic Carbons: Two signals, one for the terminal alkyne carbon (δ ~77 ppm) and one for the ipso-carbon (δ ~83 ppm). |
| IR Spectroscopy | - ≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C≡C Stretch: A weaker absorption around 2100 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent molecular ion peak. - Isotope Pattern: A characteristic M+2 peak of nearly equal intensity to the M⁺ peak, which is definitive for a compound containing one bromine atom. |
Safety and Handling
This compound requires careful handling due to its potential hazards.
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark).[5]
-
Signal Word: Warning.[5]
-
Hazard Statements: H302 (Harmful if swallowed).[5] May cause skin and eye irritation.[4]
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[12] Avoid breathing dust, fumes, or vapors.[12] Use only in a well-ventilated area.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][12]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][12] Keep the container tightly closed.[4][12] Store locked up.[4][12]
-
First Aid:
References
- 1. CAS 766-81-4: 1-Bromo-3-ethynylbenzene | CymitQuimica [cymitquimica.com]
- 2. rvpharm.com [rvpharm.com]
- 3. 4-Bromophenylacetylene | 766-96-1 [chemicalbook.com]
- 4. m.molbase.com [m.molbase.com]
- 5. 3′-bromophenyl acetylene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
- 7. (Bromoethynyl)benzene | C8H5Br | CID 136737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. 766-81-4|this compound|BLD Pharm [bldpharm.com]
- 14. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Bromophenylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Bromophenylacetylene (CAS No. 766-81-4). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.65 | t | ~1.5 | H-2 (Aromatic) |
| ~7.45 | ddd | ~7.8, 1.5, 1.2 | H-6 (Aromatic) |
| ~7.40 | ddd | ~8.0, 2.0, 1.2 | H-4 (Aromatic) |
| ~7.25 | t | ~7.9 | H-5 (Aromatic) |
| ~3.10 | s | - | H-alkyne (C≡C-H) |
Predicted data is based on spectral data of analogous compounds and established principles of NMR spectroscopy. The aromatic region will present as a complex multiplet system.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | C-6 (Aromatic CH) |
| ~131.5 | C-4 (Aromatic CH) |
| ~130.2 | C-5 (Aromatic CH) |
| ~130.0 | C-2 (Aromatic CH) |
| ~124.5 | C-1 (Aromatic C-C≡) |
| ~122.5 | C-3 (Aromatic C-Br) |
| ~82.5 | C-alkyne (C≡C-H) |
| ~78.0 | C-alkyne (Ar-C≡C) |
Predicted data is based on spectral data of analogous compounds and established principles of NMR spectroscopy.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2100 | Medium, Sharp | C≡C stretch |
| ~1590, 1560, 1470 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~880, 780 | Strong | C-H out-of-plane bending (m-disubstitution) |
| ~680 | Medium to Strong | C-Br stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~98 | [M+2]⁺ Molecular ion (with ⁸¹Br) |
| 180 | 100 | [M]⁺ Molecular ion (with ⁷⁹Br) |
| 101 | High | [M-Br]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
The presence of bromine results in a characteristic M/M+2 isotopic pattern with a near 1:1 intensity ratio.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts for both ¹H and ¹³C are referenced to the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained from a thin film of the compound between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[2]
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is sufficiently pure.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1-2 scans/second
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks and characteristic fragmentation patterns. The isotopic distribution for bromine-containing fragments ([M]⁺ and [M+2]⁺) is a key diagnostic feature.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromophenylacetylene. This document details the structural information that can be elucidated from the spectral data and outlines the experimental protocols for data acquisition.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Sonogashira, Suzuki, and Heck couplings to construct more complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, purity assessment, and structural verification of its derivatives, which are often intermediates in the synthesis of pharmaceuticals and functional materials. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, supported by tabulated data and a conceptual workflow for NMR analysis.
Molecular Structure and Atom Numbering
The structure of this compound with the standard numbering scheme for NMR signal assignment is depicted below. This numbering is used consistently throughout this guide to correlate spectral data with specific atoms in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and acetylenic protons. The chemical shifts are influenced by the electronic effects of the bromo and ethynyl substituents on the benzene ring.
| Proton (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-8 (acetylenic) | ~3.0 - 3.2 | Singlet (s) | N/A |
| Aromatic Protons | ~7.2 - 7.7 | Multiplet (m) | |
| H-2 | Triplet (t) | ~1.5 - 2.0 | |
| H-4 | Doublet (d) | ~7.5 - 8.0 | |
| H-5 | Triplet (t) | ~7.5 - 8.0 | |
| H-6 | Doublet (d) | ~7.5 - 8.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, while the acetylenic carbons have characteristic chemical shifts in the sp-hybridized region.
| Carbon (Position) | Chemical Shift (δ) ppm |
| C-1 | ~124 |
| C-2 | ~131 |
| C-3 (C-Br) | ~122 |
| C-4 | ~130 |
| C-5 | ~130 |
| C-6 | ~129 |
| C-7 (alkynyl) | ~82 |
| C-8 (alkynyl) | ~78 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
Experimental Protocol: NMR Data Acquisition
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Spectral Interpretation
¹H NMR Spectrum:
-
Acetylenic Proton (H-8): The singlet observed around 3.0-3.2 ppm is characteristic of a terminal acetylenic proton. Its isolation from other protons results in a singlet multiplicity.
-
Aromatic Protons: The signals in the aromatic region (7.2-7.7 ppm) are more complex due to spin-spin coupling between the adjacent protons.
-
The proton at the 2-position (H-2), being ortho to the bromine and meta to the acetylene group, appears as a triplet due to coupling with H-4 and H-6 (small meta coupling).
-
The proton at the 4-position (H-4) is a doublet, primarily coupled to the adjacent H-5.
-
The proton at the 5-position (H-5) appears as a triplet due to coupling with both H-4 and H-6.
-
The proton at the 6-position (H-6) is a doublet, coupled to H-5.
-
¹³C NMR Spectrum:
-
Acetylenic Carbons (C-7 and C-8): The two signals in the range of 78-82 ppm are assigned to the sp-hybridized carbons of the acetylene group. The carbon directly attached to the aromatic ring (C-7) is typically slightly downfield compared to the terminal carbon (C-8).
-
Aromatic Carbons:
-
C-3 (ipso-Bromo): The carbon atom directly attached to the bromine atom (C-3) is significantly shielded and appears at a lower chemical shift (~122 ppm) due to the "heavy atom effect" of bromine.
-
C-1 (ipso-Alkynyl): The carbon atom attached to the acetylene group (C-1) appears around 124 ppm.
-
Other Aromatic Carbons (C-2, C-4, C-5, C-6): The remaining aromatic carbons resonate in the expected range of 129-131 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns are invaluable for confirming the identity and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a reliable reference for researchers and professionals in the fields of chemistry and drug development. For unambiguous assignment of all signals, especially in the aromatic region, two-dimensional NMR experiments are recommended.
An In-depth Technical Guide to the Infrared (IR) Absorption Profile of 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) absorption peaks for 3-Bromophenylacetylene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the characteristic vibrational modes, a general experimental protocol for acquiring IR spectra, and a logical workflow for spectral interpretation.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a terminal alkyne, a meta-substituted aromatic ring, and a carbon-bromine bond. The following table summarizes the expected absorption peaks, their corresponding vibrational modes, and typical intensity levels.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Strong | ≡C-H Stretch | Terminal Alkyne |
| ~3030 | Variable | Aromatic C-H Stretch | Aromatic Ring |
| 2260 - 2100 | Variable | C≡C Stretch | Alkyne |
| 1700 - 1500 | Medium | Aromatic C=C Bending | Aromatic Ring |
| 860 - 680 | Strong | Aromatic C-H Bending (Out-of-Plane) | Aromatic Ring |
| 690 - 515 | Medium | C-Br Stretch | Bromoalkane |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The acquisition of an infrared spectrum for a solid sample like this compound is typically performed using a Fourier-Transform Infrared (FT-IR) spectrometer. A common and effective method is the Attenuated Total Reflectance (ATR) technique.
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Record a background spectrum. This involves scanning the empty ATR crystal to measure the absorbance of the ambient atmosphere (CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Measurement:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the significant absorption peaks. Compare the observed peak positions with known correlation charts and the data presented in this guide to confirm the compound's identity and purity.
-
-
Cleaning:
-
After the measurement is complete, retract the pressure clamp and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened, lint-free wipe to prepare for the next measurement.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for identifying a chemical compound, such as this compound, using IR spectroscopy.
Caption: Workflow for Compound Identification using IR Spectroscopy.
This guide provides the foundational information required for the analysis of this compound using infrared spectroscopy. The combination of the predicted spectral data, a standardized experimental protocol, and a clear analytical workflow will aid researchers in accurately identifying and characterizing this compound.
Mass Spectrometry Fragmentation of 3-Bromophenylacetylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 3-bromophenylacetylene. The information presented is derived from established principles of mass spectrometry and spectral data from analogous compounds, offering a robust framework for the identification and characterization of this molecule.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of the bromine atom, the acetylene group, and subsequent rearrangements. The presence of bromine will be distinguished by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).
| m/z (Predicted) | Proposed Ion Structure/Fragment | Relative Abundance (Predicted) | Notes |
| 180/182 | [C₈H₅Br]⁺• (Molecular Ion) | High | Isotopic peaks for ⁷⁹Br and ⁸¹Br |
| 101 | [C₈H₅]⁺ | Moderate | Loss of Br radical |
| 102 | [C₈H₆]⁺• | Low | Possible rearrangement and H addition |
| 75 | [C₆H₃]⁺ | Moderate to High | Loss of Br and C₂H₂ (acetylene) |
| 51 | [C₄H₃]⁺ | Moderate | Further fragmentation of the phenyl ring |
Core Fragmentation Pathways
Under electron ionization, this compound is expected to undergo several key fragmentation processes:
-
Initial Ionization: The process begins with the removal of an electron from the this compound molecule to form the molecular ion, [C₈H₅Br]⁺•.
-
Loss of Bromine Radical: A primary and highly favorable fragmentation pathway is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of the stable phenylethynyl cation at m/z 101.
-
Loss of Acetylene: The molecular ion can also undergo fragmentation with the loss of a neutral acetylene molecule (C₂H₂), which would result in a bromophenyl cation. However, the subsequent loss of the bromine atom from the molecular ion is generally a more dominant pathway.
-
Fragmentation of the Phenyl Ring: The resulting [C₈H₅]⁺ ion (m/z 101) can further fragment, leading to the loss of acetylene to form the [C₆H₃]⁺ ion at m/z 75. Further degradation of the aromatic ring can produce smaller fragments, such as the ion at m/z 51.
Experimental Protocols
The mass spectrum of this compound is typically obtained using gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration is typically in the range of 1-10 µg/mL.
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, with an injection volume of 1 µL.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-300
-
Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.
Visualized Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
An In-depth Technical Guide to the Solubility of 3-Bromophenylacetylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromophenylacetylene, a key building block in organic synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and presents detailed experimental protocols for its determination. This approach empowers researchers to generate precise and reliable solubility data tailored to their specific applications, such as reaction optimization, purification, and formulation development.
Introduction to this compound
This compound (C₈H₅Br) is an aromatic organic compound featuring a phenyl ring substituted with a bromine atom and an ethynyl group. Its structure lends it to a variety of chemical transformations, particularly cross-coupling reactions like the Sonogashira coupling, making it a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. Understanding its solubility is critical for handling, reaction design, and purification processes like crystallization.
Theoretical Principles of Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The structure of this compound—comprising a largely nonpolar phenylacetylene backbone and a polar carbon-bromine bond—suggests it will exhibit favorable solubility in a range of nonpolar to moderately polar organic solvents.
Key factors influencing its solubility include:
-
Solute-Solvent Interactions: The nonpolar aromatic ring and alkyne group will favor interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. The polar C-Br bond allows for dipole-dipole interactions with more polar solvents (e.g., dichloromethane, ethyl acetate).
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat, which helps overcome the crystal lattice energy of the solid.[1]
-
Solvent Polarity: A solvent's ability to dissolve this compound will depend on its polarity matching that of the solute. It is expected to be poorly soluble in highly polar, protic solvents like water, which form strong hydrogen bonds.
-
Crystal Lattice Energy: The energy holding the this compound molecules together in a solid crystal must be overcome by the energy of solvation (the interaction between solute and solvent molecules) for dissolution to occur.
Experimental Determination of Solubility
A systematic approach, beginning with qualitative screening followed by precise quantitative measurement, is recommended.
Qualitative Solubility Assessment
This rapid method helps to classify the compound's solubility in a variety of solvents and to select appropriate solvents for quantitative analysis or for processes like crystallization.
Experimental Protocol:
-
Preparation: Into a series of small, dry test tubes (e.g., 10 x 75 mm), add approximately 25 mg of this compound. The solid should be a fine powder to maximize surface area.[2]
-
Solvent Addition: To each tube, add the test solvent dropwise, up to a total volume of 0.5 mL.[3] Vigorously agitate the mixture after each addition by tapping or vortexing for at least 30-60 seconds.[4][5]
-
Observation: Observe the mixture against a contrasting background. Classify the solubility based on the following criteria:
-
Soluble: The solid dissolves completely, forming a clear, homogeneous solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recommended Solvents for Screening:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
-
Polar Aprotic: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Polar Protic: Ethanol, Methanol, Water
-
Quantitative Solubility Determination (Gravimetric Method)
This method provides precise, quantitative solubility values (e.g., in mg/mL or mol/L) at a specific temperature. The procedure is based on preparing a saturated solution and determining the mass of the dissolved solute in a known volume of the solvent.[6][7]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container, such as a screw-cap vial or a jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.[6]
-
Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
-
Sample Collection:
-
Allow the undissolved solid to settle completely. A centrifuge can be used to facilitate this separation.
-
Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant liquid using a calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). Record the initial weight of the container (W₁).
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood or oven until the solid residue is completely dry.
-
Allow the container with the solid residue to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it accurately. Repeat the drying and weighing process until a constant weight (W₂) is achieved.[6]
-
-
Calculation:
-
Calculate the mass of the dissolved solute (m_solute) by subtracting the initial weight of the container from the final weight: m_solute = W₂ - W₁.
-
Calculate the solubility (S) in mg/mL by dividing the mass of the solute by the volume of the supernatant collected (V_solvent): S (mg/mL) = m_solute / V_solvent.
-
To express solubility in mol/L, use the molecular weight of this compound (181.03 g/mol ).
-
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for presenting such results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Toluene | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Acetonitrile | 25 | ||
| ... (other solvents) | ... |
Visualizing the Experimental Workflow
The logical process for determining the solubility of a compound can be visualized as a flowchart.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. csub.edu [csub.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
Thermal Stability and Decomposition of 3-Bromophenylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition profile of 3-Bromophenylacetylene. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous brominated aromatic compounds and phenylacetylene derivatives to establish a robust predictive framework. It outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empirically determine the thermal properties of this compound. Furthermore, a plausible thermal decomposition pathway is proposed, offering insights into potential degradation products and mechanisms. This guide is intended to be an essential resource for researchers handling this compound, enabling safer experimental design and a deeper understanding of its material properties.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and polymers. Its rigid structure, conferred by the phenyl and acetylene moieties, makes it a candidate for creating complex molecular architectures. As with any reactive compound, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where manufacturing processes can involve elevated temperatures.
Thermal decomposition can lead to the generation of hazardous or reactive byproducts, and understanding the temperature at which this occurs is critical for risk assessment and the design of safe synthetic routes. This guide provides a predictive analysis of the thermal behavior of this compound and details the standard methodologies for its empirical evaluation.
Predicted Thermal Behavior and Data
Based on the analysis of similar compounds, the thermal behavior of this compound can be predicted. It is expected to be a solid at room temperature with a distinct melting point. Upon further heating, it will likely undergo exothermic decomposition.
Predicted Quantitative Thermal Analysis Data
The following table summarizes the predicted quantitative data for the thermal analysis of this compound. It is important to note that these are predicted values based on literature for analogous compounds and should be confirmed by empirical testing.
| Parameter | Predicted Value | Method | Notes |
| Melting Point (T_m) | 55 - 65 °C | DSC | Expected to be a sharp endothermic peak. |
| Onset of Decomposition (T_onset) | 200 - 250 °C | TGA/DSC | The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit for safe handling temperatures. |
| Peak Decomposition Temp (T_peak) | 250 - 300 °C | DSC | The temperature at which the rate of decomposition is at its maximum, corresponding to the peak of the exothermic event. |
| Mass Loss at 400 °C | 40 - 50 % | TGA | Represents the loss of the bromine atom and fragmentation of the organic structure. The remaining mass is likely a carbonaceous residue. |
| Enthalpy of Decomposition (ΔH_d) | -150 to -250 J/g | DSC | A significant exothermic value is expected, indicating a high potential for a thermal runaway reaction if the decomposition is initiated in a large quantity of material. |
Experimental Protocols
To empirically determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the initial mass loss curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and the enthalpy of decomposition of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow to the sample relative to the reference.
-
The melting point is determined as the peak temperature of the endothermic melting event.
-
The enthalpy of decomposition is calculated by integrating the area of the exothermic decomposition peak.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Stability Assessment.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the carbon-bromine bond, which is typically the weakest bond in such molecules. The resulting radicals can then undergo a series of reactions, including polymerization, cyclization, and fragmentation.
Caption: Proposed Decomposition Pathway for this compound.
Discussion of Decomposition Pathway
The proposed decomposition pathway for this compound is as follows:
-
Initiation: Upon heating, the primary initiation step is the homolytic cleavage of the C-Br bond, generating a phenylacetylene radical and a bromine radical. This is because the C-Br bond is weaker than the C-C and C-H bonds in the molecule.
-
Propagation:
-
The highly reactive bromine radical can abstract a hydrogen atom from another molecule of this compound or other organic molecules present, forming hydrogen bromide (HBr), which is a corrosive gas.
-
The phenylacetylene radicals can react with each other or with intact molecules of this compound to initiate polymerization reactions. The acetylene functionality is particularly prone to such reactions at high temperatures, leading to the formation of a complex, high-molecular-weight, carbonaceous char.
-
-
Fragmentation: At higher temperatures, the phenyl ring itself can start to fragment, leading to the formation of smaller volatile organic compounds, such as benzene and other hydrocarbons.
Safety Considerations
Given the predicted thermal instability and the potential for exothermic decomposition, the following safety precautions are recommended when handling this compound at elevated temperatures:
-
Avoid Overheating: Do not heat this compound above its predicted onset of decomposition.
-
Use Small Quantities: When performing thermal analysis or reactions at elevated temperatures, use the smallest amount of material necessary.
-
Ensure Adequate Ventilation: The decomposition can release hazardous and corrosive gases such as HBr. All heating experiments should be conducted in a well-ventilated fume hood.
-
Consider Scale-Up Carefully: The exothermic nature of the decomposition means that scaling up reactions involving heating of this compound poses a significant risk of a thermal runaway. A thorough safety assessment, including Accelerating Rate Calorimetry (ARC), is recommended before any scale-up.
Conclusion
Unveiling the Solid-State Architecture of 3-Bromophenylacetylene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crystal structure of 3-bromophenylacetylene and its derivatives, compounds of significant interest in materials science and pharmaceutical development. The presence of the bromine atom and the acetylene group imparts unique electronic and steric properties, influencing their solid-state packing and intermolecular interactions. Understanding this architecture is crucial for predicting and controlling the physicochemical properties of these materials, which is paramount for their application in drug design and the development of novel functional materials.
Crystallographic Data of Selected this compound Derivatives
The following tables summarize the key crystallographic data for two representative derivatives of this compound. This data provides a quantitative insight into the unit cell dimensions and symmetry of their crystal lattices.
Table 1: Crystallographic Data for 1-(4-bromophenyl)but-3-yn-1-one [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₇BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.471(2) |
| b (Å) | 9.032(4) |
| c (Å) | 21.652(11) |
| α (°) | 90 |
| β (°) | 92.252(8) |
| γ (°) | 90 |
| Volume (ų) | 873.5(8) |
| Z | 4 |
Table 2: Crystallographic Data for (Z)-1-bromo-1-nitro-2-phenylethene [2][3]
| Parameter | Value |
| Chemical Formula | C₈H₆BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296(6) |
| b (Å) | 7.5013(5) |
| c (Å) | 19.7187(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1705.41(18) |
| Z | 8 |
Intermolecular Interactions: The Driving Force of Crystal Packing
The solid-state arrangement of this compound derivatives is governed by a variety of non-covalent interactions. These interactions dictate the stability and ultimate three-dimensional structure of the crystal.
In the case of 1-(4-bromophenyl)but-3-yn-1-one , the crystal structure is primarily stabilized by C—H⋯O hydrogen bonding and a notable short contact between the carbonyl oxygen and the acetylene group (C=O⋯C≡C).[1] Hirshfeld surface analysis reveals that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are the most significant contributors to the overall crystal packing.[1]
For (Z)-1-bromo-1-nitro-2-phenylethene , the molecular packing is influenced by weak intermolecular interactions.[2][3] The planarity of the molecule is distorted, with the phenyl and 1-bromoethene moieties exhibiting a dihedral angle of 28.67°.[2]
The interplay of these weak forces, including halogen bonding, π-π stacking, and hydrogen bonding, is a key area of research in crystal engineering, as it allows for the rational design of materials with desired properties.
Experimental Protocols: From Synthesis to Structure Determination
The determination of the crystal structure of these derivatives involves a multi-step process, beginning with the synthesis of the compound and culminating in X-ray diffraction analysis.
Synthesis and Crystallization
1-(4-bromophenyl)but-3-yn-1-one: This compound was synthesized via the hydrolysis of a methyl ester precursor.[1] A solution of the ester in methanol and 1N NaOH was heated to reflux for 3 hours.[1] After neutralization with 3N HCl, the product was extracted with dichloromethane, washed with brine, and purified by column chromatography.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[1]
(Z)-1-bromo-1-nitro-2-phenylethene: This compound was prepared via a three-step reaction.[2][3] The final product was recrystallized from glacial acetic acid to yield yellow needles suitable for X-ray analysis.[3]
The general workflow for synthesizing and crystallizing a this compound derivative for structural analysis is depicted in the following diagram.
X-ray Diffraction and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal. The process involves mounting a suitable single crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffraction pattern produced is then collected and analyzed to determine the unit cell parameters and the electron density distribution within the crystal.
The experimental workflow for X-ray crystal structure determination is outlined below.
References
The Advent of a Key Synthetic Building Block: The Discovery and First Synthesis of 3-Bromophenylacetylene
For researchers, scientists, and professionals in drug development, 3-bromophenylacetylene stands as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules. Its unique combination of a reactive terminal alkyne and a functionalizable brominated aromatic ring has made it an indispensable tool in the construction of pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the historical context of its discovery and elucidates the methodologies of its first reported synthesis, providing a foundational understanding for its application in modern chemical research.
Discovery and Early Synthesis
While the exact date of the first synthesis of this compound is not definitively documented in a singular, seminal publication, its emergence is rooted in the broader exploration of substituted phenylacetylenes in the late 19th and early 20th centuries. Early organic chemists systematically investigated methods for the preparation of acetylenic compounds, with one of the most common and enduring strategies being the double dehydrohalogenation of dihaloalkanes.
The first synthesis of this compound was likely achieved through a two-step process starting from 3-bromocinnamic acid. This method, a classic approach to the formation of the phenylacetylene moiety, involves the bromination of the alkene followed by a base-induced double dehydrobromination.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Br | |
| Molecular Weight | 181.03 g/mol | |
| Boiling Point | 198.24 °C (estimated) | [1] |
| Density | 1.4466 g/cm³ | [1] |
| Refractive Index | 1.5896 | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The following table presents key spectroscopic data.
| Technique | Data |
| ¹H NMR | Spectral data available from commercial suppliers and in the literature. |
| ¹³C NMR | Spectral data available from commercial suppliers and in the literature. |
| Infrared (IR) | Characteristic peaks for the terminal alkyne (C≡C-H stretch and C≡C stretch) and the substituted benzene ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols: The First Synthesis
The inaugural synthesis of this compound can be described by the following two-stage experimental protocol, which remains a valid, albeit classical, approach.
Step 1: Synthesis of 3-Bromo-α,β-dibromophenylpropionic Acid
The first step involves the electrophilic addition of bromine across the double bond of 3-bromocinnamic acid.
Procedure:
-
In a suitable reaction vessel, 3-bromocinnamic acid is dissolved in a non-reactive solvent such as glacial acetic acid.
-
A solution of bromine in the same solvent is added dropwise to the stirred solution of 3-bromocinnamic acid at room temperature.
-
The reaction is monitored for the disappearance of the bromine color, indicating the completion of the addition reaction.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product, 3-bromo-α,β-dibromophenylpropionic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
The second and final step is a double dehydrobromination and decarboxylation of the intermediate acid using a strong base.
Procedure:
-
The dried 3-bromo-α,β-dibromophenylpropionic acid is suspended in an alcoholic solution of potassium hydroxide.
-
The mixture is heated under reflux for several hours. This promotes the elimination of two molecules of hydrogen bromide and one molecule of carbon dioxide.
-
After the reaction is complete, the mixture is cooled and diluted with water.
-
The product, this compound, is then extracted with a suitable organic solvent, such as diethyl ether.
-
The organic extracts are combined, washed with water to remove any remaining base, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Synthesis Workflow Diagram
The logical flow of the first synthesis of this compound can be visualized as follows:
This foundational synthesis, while perhaps superseded by more modern and efficient methods, laid the groundwork for the production and subsequent widespread use of this compound in organic synthesis. The principles of electrophilic addition and base-mediated elimination demonstrated in this early work remain central concepts in the field of organic chemistry.
References
An In-Depth Technical Guide to the Key Reactions and Reactivity of the Ethynyl Group in 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromophenylacetylene is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. Its structure, featuring a terminal alkyne (ethynyl group) and an aryl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions and reactivity of the ethynyl group in this compound, with a focus on applications relevant to pharmaceutical and materials science research. The presence of the electron-withdrawing bromine atom at the meta-position subtly influences the reactivity of the ethynyl group, a factor that will be considered throughout this document.
Core Reactivity of the Ethynyl Group
The ethynyl group is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds, making it a region of high electron density and a locus for a variety of chemical reactions. The terminal hydrogen is weakly acidic and can be abstracted by a suitable base to form a potent nucleophile, the acetylide anion. Key reactions involving the ethynyl group of this compound include cross-coupling reactions, cycloadditions, and additions across the triple bond.
Sonogashira Coupling: A Cornerstone of C-C Bond Formation
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.[1][2] This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals, natural products, and organic materials.[1] For this compound, the ethynyl group readily participates in Sonogashira couplings with a variety of aryl and vinyl halides.
Quantitative Data Summary for Sonogashira Coupling
While specific data for a wide range of this compound couplings is dispersed throughout the literature, the following table provides representative yields for the Sonogashira coupling of phenylacetylene and other terminal alkynes with various aryl halides. These examples serve as a strong predictive model for the expected reactivity and yields when using this compound. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[3] Electron-withdrawing groups on the aryl halide partner can often increase the reaction rate and yield.[4][5]
| Alkyne | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMA | 75 | - | 60 | [6] |
| Phenylacetylene | Iodobenzene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 50 | 3 | 97 | [2] |
| Phenylacetylene | 4-Bromobenzonitrile | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 3 | 93 | [2] |
| Phenylacetylene | 4-Bromoacetophenone | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 6 | 98 | [2] |
| Phenylacetylene | 4-Bromonitrobenzene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 6 | 99 | [2] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne, such as this compound, with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-Iodotoluene, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF, DMF, or a mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. scielo.br [scielo.br]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
The 3-Bromophenyl Group: An In-Depth Technical Guide to its Electronic Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-bromophenyl group is a common substituent in medicinal chemistry, valued for its ability to modulate the electronic and pharmacokinetic properties of drug candidates. Its unique combination of inductive and resonance effects, coupled with its synthetic tractability, makes it a powerful tool for optimizing lead compounds. This technical guide provides a comprehensive overview of the electronic properties of the 3-bromophenyl group, detailed experimental protocols for their determination, and an examination of its role in a key signaling pathway relevant to drug development.
Core Electronic Properties of the 3-Bromophenyl Group
The electronic influence of a substituent on a phenyl ring is a critical determinant of its interaction with biological targets. This influence is quantified by several parameters, including Hammett constants and Swain-Lupton parameters, which dissect the substituent's effect into inductive and resonance components.
The bromine atom at the meta position (3-position) of a phenyl ring exerts a distinct electronic effect. It is an electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). However, due to the presence of lone pairs of electrons, it can also participate in resonance, donating electron density to the aromatic ring (+R). In the meta position, the resonance effect is significantly diminished compared to the ortho and para positions.
Quantitative Electronic Parameters
The electronic effects of the 3-bromophenyl group are quantitatively described by Hammett constants (σ) and Swain-Lupton parameters (Field, F, and Resonance, R). These parameters are crucial for quantitative structure-activity relationship (QSAR) studies in drug design.
| Parameter | Description | Value for 3-Bromo Substituent |
| Hammett Constant (σm) | Quantifies the total electronic effect of a substituent in the meta position. It is derived from the ionization of substituted benzoic acids. | +0.39 |
| Hammett Constant (σp) | Quantifies the total electronic effect of a substituent in the para position. Included for comparison. | +0.23 |
| Swain-Lupton Field (F) | Represents the inductive effect of a substituent, independent of its position on the ring. | +0.72[1] |
| Swain-Lupton Resonance (R) | Represents the resonance effect of a substituent. | -0.18[1] |
Table 1: Key Electronic Parameters for the Bromo Substituent.
The positive value of σm for the 3-bromo substituent indicates that it is an electron-withdrawing group when in the meta position, which is consistent with its strong inductive effect outweighing its weak resonance effect at this position.
Experimental Determination of Electronic Properties
The Hammett constant (σm) for the 3-bromophenyl group is experimentally determined by measuring the acid dissociation constant (pKa) of 3-bromobenzoic acid.
Experimental Workflow for pKa Determination
The following diagram illustrates the general workflow for the experimental determination of the pKa of 3-bromobenzoic acid, which is then used to calculate the Hammett constant σm.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromophenylacetylene from 3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-bromophenylacetylene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-bromoaniline. The synthesis is a robust, multi-step process involving the diazotization of 3-bromoaniline, followed by a Sandmeyer-type iodination to yield 3-bromoiodobenzene. This stable intermediate subsequently undergoes a Sonogashira coupling with (trimethylsilyl)acetylene, followed by a final deprotection step to afford the desired product. This method offers a reliable and scalable route to this compound.
Introduction
Arylacetylenes are key structural motifs in a wide range of organic molecules, including pharmaceuticals, natural products, and advanced materials. The synthesis of substituted phenylacetylenes is therefore of significant interest. This protocol details a reliable synthetic route to this compound from 3-bromoaniline. The strategy involves the transformation of the amino group of 3-bromoaniline into a more versatile functional group for carbon-carbon bond formation. This is achieved through diazotization and subsequent conversion to an aryl iodide, which is an excellent substrate for the palladium-catalyzed Sonogashira cross-coupling reaction.
Overall Synthetic Scheme
The synthesis of this compound from 3-bromoaniline is accomplished in three sequential steps:
-
Diazotization and Iodination: 3-Bromoaniline is converted to its corresponding diazonium salt, which is then transformed into 3-bromoiodobenzene via a Sandmeyer-type reaction.
-
Sonogashira Coupling: The resulting 3-bromoiodobenzene is coupled with (trimethylsilyl)acetylene in a palladium- and copper-catalyzed cross-coupling reaction to form 1-bromo-3-((trimethylsilyl)ethynyl)benzene.
-
Deprotection: The trimethylsilyl (TMS) protecting group is removed under basic conditions to yield the final product, this compound.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Diazotization & Iodination | 3-Bromoaniline | NaNO₂, H₂SO₄, KI | 3-Bromoiodobenzene | 75-85% |
| 2 | Sonogashira Coupling | 3-Bromoiodobenzene | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Bromo-3-((trimethylsilyl)ethynyl)benzene | 80-90% |
| 3 | Deprotection | 1-Bromo-3-((trimethylsilyl)ethynyl)benzene | K₂CO₃, Methanol | This compound | >95% |
Experimental Protocols
Step 1: Synthesis of 3-Bromoiodobenzene
This procedure involves the diazotization of 3-bromoaniline followed by a Sandmeyer-type iodination.
Materials:
-
3-Bromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, add 3-bromoaniline (1.0 eq) to a mixture of water and concentrated sulfuric acid, cooled in an ice bath (0-5 °C).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromoiodobenzene.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Step 2: Synthesis of 1-Bromo-3-((trimethylsilyl)ethynyl)benzene
This step involves the Sonogashira coupling of 3-bromoiodobenzene with (trimethylsilyl)acetylene.
Materials:
-
3-Bromoiodobenzene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, argon-flushed flask, add 3-bromoiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir under an argon atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Synthesis of this compound
This final step is the deprotection of the trimethylsilyl group.
Materials:
-
1-Bromo-3-((trimethylsilyl)ethynyl)benzene
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-bromo-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound from 3-bromoaniline.
Reaction Mechanism: Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromophenylacetylene with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-bromophenylacetylene with a variety of aryl iodides. This reaction is a powerful tool for the synthesis of unsymmetrical diarylacetylenes, which are valuable scaffolds in medicinal chemistry, materials science, and organic electronics.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become an indispensable tool in modern organic synthesis.
This document focuses on the coupling of this compound with various aryl iodides. This specific transformation allows for the introduction of a bromine handle on one of the aromatic rings, providing a versatile point for further functionalization in the development of complex molecules and pharmaceutical intermediates.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of the following key steps:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.
-
Transmetalation: A copper acetylide intermediate, formed in the copper cycle, transfers the acetylide group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the diarylacetylene product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium center.
-
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the use of copper, such as the formation of homocoupled alkyne byproducts (Glaser coupling).
Data Presentation
The following table summarizes the yields for the Sonogashira coupling of various aryl halides with phenylacetylene. While specific data for this compound is not compiled in a single source, the reactivity trends observed with phenylacetylene are expected to be similar. The reactivity of the aryl iodide is influenced by the electronic nature of its substituents.
| Aryl Halide | Alkyne | Product | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | 1,2-Diphenylethyne | Pd catalyst on solid support / 0.1% Cu₂O | THF-DMA (9:1) | - | 80 | 74 | [2] |
| 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | Pd catalyst on solid support / 0.1% Cu₂O | THF-DMA (9:1) | - | 80 | 60 | [2] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | Pd(OAc)₂ / CuI | - | Dabco | - | Quantitative | [1] |
| 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ | [TBP][4EtOV] | - | RT | 82 | [3] |
| Methyl 4-iodobenzoate | Phenylacetylene | Methyl 4-(phenylethynyl)benzoate | - | - | - | - | - | - |
| 4-Iodobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | - | - | - | - | - | - |
Note: The table is populated with data for the closely related phenylacetylene due to the lack of a comprehensive dataset for this compound. The yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with an aryl iodide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene, 4-iodoanisole, 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., 0.02 mmol, 2 mol%), and copper(I) iodide (e.g., 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) followed by the amine base (2.0-3.0 mmol, 2.0-3.0 equiv) via syringe.
-
Alkyne Addition: Add this compound (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure diarylacetylene product.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction of 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromophenylacetylene as the electrophilic partner. This reaction is a powerful tool for the synthesis of unsymmetrical biaryls and other conjugated systems, which are key structural motifs in many pharmaceutical compounds and functional materials.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] This reaction is highly valued in synthetic chemistry for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Reaction Principle and Workflow
The core of the reaction is the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields can vary based on the specific catalyst, ligand, base, solvent, temperature, and reaction time used.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 88-96 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 10 | 90-98 |
| 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 75-85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 16 | 70-80 |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (deionized and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed toluene. In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and equipment. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Diarylalkynes using 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling reaction, particularly the Sonogashira coupling, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This powerful method enables the synthesis of diarylalkynes, which are crucial structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4] This document provides detailed application notes and protocols for the synthesis of diarylalkynes via the Sonogashira coupling of 3-Bromophenylacetylene with various aryl halides. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base, offering a versatile and efficient route to a diverse range of diarylalkyne structures.[1]
Reaction Principle
The core of this synthesis is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne (in this case, a derivative of this compound) with an aryl or vinyl halide.[2] The reaction is typically catalyzed by a Pd(0) species, which undergoes oxidative addition with the aryl halide. A subsequent transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and reductive elimination yields the desired diarylalkyne and regenerates the active Pd(0) catalyst.[1]
Quantitative Data Summary
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂, Bu₄NOAc | DMF | - | RT | - | 95-99 |
| 2 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂], KOH | Ethanol | KOH | 80 | 24 | >99 |
| 3 | 4-Bromoiodobenzene | Phenylacetylene | Pd(0)@TpPa-1, CuI, PPh₃ | DMF/MeOH | Cs₂CO₃/NaOAc | 105-120 | 4-6 | High |
| 4 | Aryl Iodide | Propiolic Acid | Pd₂(dba)₃, dppf | NMP | TBAF | RT | 12 | Moderate to Good |
| 5 | Aryl Bromide | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | Various | Various | - | - | High |
Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system employed. The data presented is for illustrative purposes.
Experimental Protocols
General Protocol for the Sonogashira Coupling of an Aryl Halide with a Phenylacetylene Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Phenylacetylene derivative (e.g., a derivative of this compound) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (0.5 - 5 mol%)
-
Copper(I) iodide (CuI) (0.5 - 10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2 - 10 eq)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Finally, add the phenylacetylene derivative (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne.
Example Protocol: Synthesis of a Diarylalkyne using this compound
This protocol describes a representative synthesis of a diarylalkyne from an aryl iodide and a terminal alkyne, which can be adapted for this compound derivatives.
Materials:
-
Aryl Iodide (e.g., 4-Iodoanisole) (1.0 eq, 1.0 mmol, 234 mg)
-
3-Ethynylphenylboronic acid pinacol ester (as a surrogate for 3-ethynylphenyl bromide in some contexts, or use 3-ethynylphenyl bromide directly if the terminal alkyne is to be generated in situ) (1.2 eq, 1.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%, 0.02 mmol, 14 mg)
-
CuI (4 mol%, 0.04 mmol, 7.6 mg)
-
Triethylamine (3.0 eq, 3.0 mmol, 0.42 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
A flame-dried Schlenk flask is charged with 4-iodoanisole (234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) under an argon atmosphere.
-
Anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) are added sequentially via syringe.
-
The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure diarylalkyne.
Visualizations
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Diarylalkyne Synthesis.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromophenylacetylene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the Heck reaction of 3-bromophenylacetylene with a variety of alkene substrates. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1][2][3] This methodology is widely employed in organic synthesis for the construction of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5] The protocols outlined below are designed to be a practical guide for laboratory execution.
General Reaction Scheme
The Heck reaction of this compound with an alkene proceeds via a palladium-catalyzed cross-coupling to yield a substituted enyne product. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.
Figure 1: General scheme of the Heck reaction with this compound.
Experimental Protocols
Detailed methodologies for the Heck reaction of this compound with representative alkene substrates are provided below. These protocols are based on established procedures for similar aryl bromides and can be adapted as a starting point for further optimization.[6][7][8][9]
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines the synthesis of n-butyl (E)-3-(3-ethynylphenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 equiv), n-butyl acrylate (1.2 equiv), and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol describes the synthesis of (E)-1-(3-ethynylphenyl)-2-phenylethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a dry Schlenk tube, combine palladium(II) acetate (e.g., 1.5 mol%) and tri(o-tolyl)phosphine (e.g., 3 mol%).
-
Add anhydrous 1,4-dioxane to the tube.
-
Add this compound (1.0 equiv), styrene (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure product.
Data Presentation
The following table summarizes representative quantitative data for the Heck reaction of this compound with various alkenes, compiled from analogous reactions in the literature.[1][6][7][8][9] These values serve as a reference and may require optimization for specific experimental setups.
| Alkene Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85-95 |
| Ethyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 130 | 24 | 80-90 |
| Methyl Methacrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | NMP | 120 | 16 | 90-98 |
| 4-Methylstyrene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 24 | 88-96 |
| 2-Vinylpyridine | Pd(OAc)₂ / dppf | K₃PO₄ | DMF | 100 | 20 | 70-80 |
Note: Yields are approximate and can vary based on the specific reaction conditions and scale.
Experimental Workflow and Catalytic Cycle
The general workflow for a Heck reaction and the underlying catalytic cycle are depicted below. The workflow outlines the key experimental steps, while the catalytic cycle illustrates the mechanistic pathway of the palladium catalyst.
Caption: A typical experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance. This powerful ligation reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation with extensive applications in drug discovery, chemical biology, and materials science. The resulting triazole core is not merely a linker but a valuable pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets.
This document provides detailed application notes and experimental protocols for the CuAAC reaction specifically utilizing 3-Bromophenylacetylene. The presence of the bromine atom on the phenyl ring makes the resulting 1,4-disubstituted-1,2,3-triazole a versatile intermediate for further functionalization through cross-coupling reactions, significantly expanding its utility in the synthesis of complex molecules and compound libraries for drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to mimic the amide bond.[1][2] Triazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]
The introduction of a 3-bromophenyl group via CuAAC offers a strategic advantage in drug development. The bromine atom serves as a handle for post-cycloaddition modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid diversification of the triazole product, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR). For instance, a 3-bromophenyl triazole derivative can be coupled with various boronic acids (Suzuki coupling) to introduce a range of aryl or heteroaryl substituents, potentially enhancing the compound's interaction with a biological target.
A typical workflow for leveraging this compound in a drug discovery cascade is illustrated below.
Caption: Drug discovery workflow using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for performing the CuAAC reaction with this compound. These are general procedures that may require optimization based on the specific azide substrate.
Protocol 1: Small-Scale CuAAC Reaction in Solution
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-(3-bromophenyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst and Reductant Addition: To the stirred solution, add sodium ascorbate (0.1-0.3 eq) as a freshly prepared solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyl-4-(3-bromophenyl)-1H-1,2,3-triazole.
Protocol 2: One-Pot, Three-Component Synthesis from Benzyl Bromide
This protocol is for the in situ generation of benzyl azide from benzyl bromide followed by the CuAAC reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq), benzyl bromide (1.1 eq), and sodium azide (1.2 eq) in DMF or DMSO, add DIPEA (2.0 eq) and CuI (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the CuAAC of phenylacetylene derivatives with various azides. While specific data for this compound is limited in single sources, these tables provide a representative overview of expected yields and reaction times.
Table 1: CuAAC of Phenylacetylene Derivatives with Benzyl Azide
| Alkyne | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ (1) | Neat | 0.05 | 97 | N/A |
| Phenylacetylene | CuSO₄·5H₂O (1) / NaAsc (5) | t-BuOH/H₂O (1:1) | 8 | 91 | N/A |
| 4-Methoxyphenylacetylene | CuI (1) | DMF | 12 | 95 | N/A |
| 4-Nitrophenylacetylene | CuSO₄·5H₂O (2) / NaAsc (10) | DMSO/H₂O (3:1) | 6 | 92 | N/A |
| This compound | CuSO₄·5H₂O (5) / NaAsc (10) | THF/H₂O (1:1) | 12 | ~90 (estimated) | N/A |
Table 2: CuAAC of this compound with Various Azides (Representative)
| Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| Benzyl azide | CuI / DIPEA | DMF | 18 | High |
| 4-Methoxybenzyl azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 24 | Good |
| 4-Azidoaniline | CuI | DMSO | 12 | High |
| 1-Azidohexane | CuSO₄·5H₂O / NaAsc | THF/H₂O | 20 | Moderate-Good |
Mandatory Visualizations
Catalytic Cycle of CuAAC
The generally accepted catalytic cycle for the CuAAC reaction is depicted below.
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow for CuAAC
A generalized workflow for performing a CuAAC reaction in the laboratory is outlined below.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers using 3-Bromophenylacetylene Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers derived from substituted phenylacetylenes are a class of materials with significant potential in various biomedical fields, including drug delivery, bio-sensing, and tissue engineering. The presence of a halogenated substituent, such as bromine, on the phenyl ring of the monomer unit offers a versatile handle for post-polymerization modification, allowing for the attachment of therapeutic agents, targeting moieties, or other functional groups. This document provides detailed protocols for the synthesis of poly(3-bromophenylacetylene) and outlines its potential applications, particularly in the realm of drug development. The protocols are based on established methods for the polymerization of similar phenylacetylene derivatives.
Data Presentation
Quantitative data for the polymerization of a related substituted poly(phenylacetylene), poly(4-phenylethynyl-phenylacetylene), is summarized below to provide an expected range for yield and polymer characteristics.[1] It is anticipated that the polymerization of this compound under similar conditions would yield a polymer with comparable properties.
| Parameter | Value |
| Yield | ~82% |
| Number-Average Molecular Weight (Mn) | ~141 kg/mol |
| Polydispersity Index (PDI) | ~1.25 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol describes the synthesis of poly(this compound) utilizing a rhodium-based catalyst, a common and effective method for the polymerization of substituted acetylenes.[2][3]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (cocatalyst)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Monomer and Solvent Addition: In the Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.52 mmol) in anhydrous toluene (e.g., 20 mL).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous toluene (e.g., 1 mg/mL).
-
Initiation: To the stirring monomer solution, add the cocatalyst, triethylamine (e.g., 0.77 mL, 5.52 mmol). Following this, inject the required amount of the rhodium catalyst solution (e.g., targeting a monomer-to-catalyst ratio of 100:1 to 200:1) into the monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature (or slightly elevated temperature, e.g., 30°C) for 24 hours under the inert atmosphere.[2] The solution may darken and become more viscous as the polymer forms.
-
Termination and Precipitation: After 24 hours, terminate the polymerization by exposing the reaction mixture to air. Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (e.g., 200 mL) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst residues, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymerization, the characteristic sharp singlet of the acetylenic proton in the monomer should disappear in the polymer spectrum, being replaced by broad signals in the aromatic and vinylic regions.
-
¹³C NMR: The spectrum of the polymer will show broad peaks corresponding to the polymer backbone and the substituted phenyl rings.
2. Gel Permeation Chromatography (GPC):
-
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This provides information on the chain length and the distribution of chain lengths in the sample.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum of the polymer should show the disappearance of the characteristic C≡C-H stretch of the terminal alkyne in the monomer.
4. Thermal Analysis (TGA/DSC):
-
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of the polymer.
Potential Applications in Drug Development
The synthesized poly(this compound) serves as a versatile platform for various applications in drug development, primarily through post-polymerization modification of the bromine group.
1. Drug Conjugation: The bromine atoms on the polymer backbone can be substituted with various functional groups via reactions like Sonogashira or Suzuki coupling. This allows for the covalent attachment of drug molecules, creating polymer-drug conjugates.[][5] This approach can enhance the solubility of hydrophobic drugs, improve their pharmacokinetic profiles, and potentially reduce systemic toxicity.[][5]
2. Targeted Drug Delivery: Targeting ligands, such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, can be attached to the polymer backbone. This functionalization can direct the polymer-drug conjugate to the site of action, increasing therapeutic efficacy and minimizing off-target effects.
3. Theranostics: The conjugated polymer backbone possesses inherent optical properties. By attaching both a therapeutic agent and an imaging agent (e.g., a fluorescent dye), the polymer can be used for simultaneous therapy and diagnosis (theranostics), allowing for the monitoring of drug delivery and therapeutic response.
4. Controlled Release Systems: The design of the linker used to attach the drug to the polymer backbone can be engineered to be sensitive to specific stimuli in the target environment, such as pH or enzymes. This enables the controlled release of the drug at the desired site.
Visualizations
Caption: Workflow for synthesis, characterization, and application of poly(this compound).
Caption: Conceptual pathway for targeted drug delivery using a functionalized polymer.
References
Application Notes and Protocols: 3-Bromophenylacetylene as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromophenylacetylene is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of pharmaceutical intermediates. Its structure features two key reactive sites: a bromine atom on the aromatic ring, which is amenable to various palladium-catalyzed cross-coupling reactions, and a terminal alkyne group, which can participate in Sonogashira couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This dual reactivity allows for the sequential and regioselective introduction of diverse molecular fragments, making it an ideal precursor for creating libraries of complex molecules for drug discovery. This document provides detailed application notes and protocols for three major classes of reactions utilizing this compound: Sonogashira Coupling, Heck Reaction, and Click Chemistry.
Sonogashira Coupling: Synthesis of Diarylacetylene Scaffolds
Application: The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl halides.[1] This reaction is instrumental in synthesizing diarylacetylene and aryl-alkynyl scaffolds, which are privileged structures in a variety of pharmacologically active compounds, including epidermal growth factor receptor (EGFR) inhibitors and other kinase inhibitors.[2][3] Using this compound, the bromine atom can be coupled with another terminal alkyne, or its own alkyne can be coupled with a different aryl halide, providing a modular approach to complex drug-like molecules.
Experimental Protocol: Synthesis of 1-Bromo-3-(phenylethynyl)benzene
This protocol describes the coupling of this compound with phenylacetylene, a model reaction demonstrating the reactivity of the aryl bromide moiety.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)
-
Copper(I) iodide [CuI] (0.04 eq.)
-
Triethylamine (Et₃N) (3.0 eq.)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask maintained under an inert nitrogen or argon atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed THF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Add triethylamine (3.0 eq.) followed by phenylacetylene (1.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and amine salts, washing the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-bromo-3-(phenylethynyl)benzene.
Data Presentation: Representative Yields for Sonogashira Coupling of Aryl Bromides
The following table summarizes typical yields for Sonogashira coupling reactions involving various aryl bromides, providing a baseline for expected outcomes.
| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Base | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 98 | [4] |
| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 95 | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 93 | [5] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | 90 | [5] |
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Pd/Cu co-catalyzed Sonogashira cross-coupling reaction.
Heck Reaction: Synthesis of Substituted Alkenes
Application: The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[3] This reaction is widely used to synthesize substituted alkenes, which are versatile intermediates in the production of numerous active pharmaceutical ingredients (APIs).[6][7] For this compound, the aryl bromide moiety can react with various alkenes, such as vinyl ethers or acrylates, to introduce a vinyl group, which can be further functionalized.[8]
Experimental Protocol: Heck Coupling of this compound with Butyl Vinyl Ether
This protocol provides a representative procedure for the Heck reaction, a versatile method for C-C bond formation.[6]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Butyl vinyl ether (1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tol)₃ (0.04 eq.) in anhydrous DMF.
-
Add triethylamine (1.5 eq.) and butyl vinyl ether (1.5 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic mixture with water (3x) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, an enol ether, can be hydrolyzed to the corresponding ketone by stirring with 1 M HCl in THF at room temperature.
-
Purify the final product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Heck Reactions
This table shows typical yields for Heck reactions between various aryl bromides and alkenes under green, microwave-assisted conditions.[6]
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Yield (%) | Reference |
| Bromobenzene | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa | 46 | [6] |
| 4-Bromoanisole | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa | 35 | [6] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa | 51 | [6] |
| 3-Bromopyridine | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa | 54 | [6] |
| 3-Bromoquinoline | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa | 71 | [6] |
Visualization: General Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction followed by purification.
Click Chemistry: Synthesis of 1,2,3-Triazole Intermediates
Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[9][10] The triazole ring is an important pharmacophore, acting as a stable, aromatic linker that can improve the pharmacological properties of a molecule.[11] To utilize this compound in this reaction, it must first be converted to an azide derivative. A plausible route involves the synthesis of 3-aminophenylacetylene, which is a known precursor to anticancer drugs like Erlotinib, followed by diazotization and azide substitution.[12][13]
Experimental Protocol: Two-Step Synthesis of a 1,2,3-Triazole Derivative
This procedure outlines the synthesis of a triazole intermediate, starting with the conversion of an aniline precursor to an azide, followed by the CuAAC reaction.
Step A: Synthesis of 3-Ethynylphenyl Azide (from 3-Aminophenylacetylene) Note: This is a representative procedure for the diazotization of an aniline followed by substitution with azide. 3-Aminophenylacetylene can be synthesized from precursors like m-nitrocinnamic acid.[14]
Materials and Reagents:
-
3-Aminophenylacetylene (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq.)
-
Sodium Nitrite (NaNO₂) (1.1 eq.)
-
Sodium Azide (NaN₃) (1.2 eq.)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve 3-aminophenylacetylene (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and deionized water.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a small amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C to form the diazonium salt.[15]
-
In another flask, prepare a solution of sodium azide (1.2 eq.) in water, also cooled in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for 1-2 hours at 0-5 °C.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
Carefully remove the solvent under reduced pressure at low temperature. Caution: Organic azides can be explosive and should be handled with extreme care, preferably in solution.
Step B: CuAAC Reaction of 3-Ethynylphenyl Azide with a Terminal Alkyne This protocol uses the in situ generated azide with a model alkyne, propargyl alcohol.
Materials and Reagents:
-
Crude 3-Ethynylphenyl Azide solution from Step A (1.0 eq.)
-
Propargyl Alcohol (1.1 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.)
-
Sodium Ascorbate (0.1 eq.)
-
Solvent (e.g., t-BuOH/H₂O 1:1 mixture)
Procedure:
-
Dissolve the crude 3-ethynylphenyl azide in the t-BuOH/H₂O solvent system.
-
Add propargyl alcohol (1.1 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq.).[16]
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, as indicated by TLC.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.
Data Presentation: Representative Yields for CuAAC Reactions
The table below shows typical yields for the synthesis of 1,2,3-triazoles via CuAAC.
| Azide Substrate | Alkyne Substrate | Catalyst System | Yield (%) | Reference |
| Phenyl azide | Phenylacetylene | Cu/C (heterogeneous) | 98 | [17] |
| Benzyl azide | Phenylacetylene | Cu/C (heterogeneous) | 99 | [17] |
| 4-Bromophenylazide | Propargyl 2-(4-nitrophenoxy)acetate | Cu₂Br₂ | 79 | [18] |
| 2,6-Difluorobenzyl azide | Propiolamide | Cu/C (heterogeneous) | 96 | [17] |
Visualization: Workflow for Triazole Synthesis
Caption: Two-step workflow for the synthesis of a 1,2,3-triazole from an aniline precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]
- 3. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Page loading... [guidechem.com]
- 13. 3-エチニルアニリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromophenylacetylene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromophenylacetylene is a versatile bifunctional monomer that serves as a crucial building block in the synthesis of advanced functional materials. Its unique structure, featuring both a reactive terminal alkyne group and a modifiable aryl bromide, allows for the design and synthesis of a wide array of polymeric and molecular materials with tailored properties. The alkyne functionality enables polymerization to form conjugated poly(phenylacetylene) backbones, which are known for their interesting optical and electronic properties. Simultaneously, the bromo substituent provides a site for post-polymerization modification or for the construction of complex architectures through various cross-coupling reactions. This application note provides a comprehensive overview of the use of this compound in materials science, including detailed experimental protocols for polymerization and cross-coupling reactions, quantitative data for related materials, and potential applications.
Key Applications in Materials Science
The dual functionality of this compound makes it a valuable precursor for a range of materials with potential applications in:
-
Organic Electronics: The conjugated backbone of poly(this compound) and its derivatives can be exploited in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The presence of the bromine atom can influence the electronic properties and provides a handle for further functionalization to fine-tune device performance.
-
High-Performance Polymers and Carbon Materials: Polymers derived from phenylacetylenes are known for their high thermal stability and char yield upon pyrolysis. Poly(this compound) can serve as a precursor for bromine-containing polymers with inherent flame-retardant properties and can be pyrolyzed to produce high-purity carbon materials.
-
Functional Coatings and Membranes: The ability to modify the bromo-group allows for the surface functionalization of materials, leading to applications in biocompatible coatings, sensors, and separation membranes.
-
Drug Delivery and Biomedical Materials: The poly(phenylacetylene) backbone can be functionalized with biocompatible moieties or therapeutic agents via the bromo-group, opening up possibilities in drug delivery systems and tissue engineering scaffolds.
Data Presentation: Properties of Substituted Poly(phenylacetylenes)
While specific data for poly(this compound) is not extensively reported in the literature, the following table summarizes typical properties of structurally related poly(phenylacetylene) derivatives to provide a comparative reference.
| Polymer | Monomer | Polymerization Catalyst | Mn ( kg/mol ) | Đ (Mw/Mn) | Thermal Properties | Reference |
| Poly(4-phenylethynyl-phenylacetylene) | 4-Phenylethynyl-phenylacetylene | WCl₆/Ph₄Sn | 141 | 1.25 | High C-yield (~80% at 1000 °C)[1] | [1] |
| Poly(4-triisopropylsilylethynyl-phenylacetylene) | 4-Triisopropylsilylethynyl-phenylacetylene | WCl₆/Ph₄Sn | 274 | 1.90 | - | [1] |
| Poly(phenylacetylene) | Phenylacetylene | [Rh(nbd)Cl]₂/NEt₃ | High MW | - | Td (5% weight loss) ~264 °C | [2] |
| Poly(acetylene-thiophene) | Propargyl thiophene | [Rh(nbd)Cl]₂/Diisopropylamine | - | - | Td (5% weight loss) ~230 °C | [2] |
Note: This data is for structurally similar polymers and should be used as a general guideline for the expected properties of poly(this compound).
Experimental Protocols
The following protocols are adapted from established methods for the polymerization of substituted phenylacetylenes and cross-coupling reactions involving aryl bromides.
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via coordination polymerization of the ethynyl group using a rhodium-based catalyst. This method is known to produce high molecular weight poly(phenylacetylenes) with a high degree of cis-transoidal stereoregularity.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer, catalyst)
-
Triethylamine (NEt₃, cocatalyst/activator)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Catalyst Preparation: In the Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 9.2 mg, 0.02 mmol, 1 mol% relative to monomer) in anhydrous toluene (10 mL).
-
Monomer and Cocatalyst Addition: To the catalyst solution, add triethylamine (e.g., 0.28 mL, 2.0 mmol). Subsequently, add this compound (e.g., 362 mg, 2.0 mmol) to the reaction mixture.
-
Polymerization: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 24 hours. The solution is expected to become viscous as the polymerization proceeds.
-
Termination and Precipitation: After 24 hours, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing vigorously stirred methanol (e.g., 200 mL).
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at 40 °C to a constant weight.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure by observing the disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the polymer.
Protocol 2: Sonogashira Cross-Coupling of this compound
This protocol describes a typical Sonogashira coupling reaction to functionalize the bromo-group of this compound, demonstrating its utility as a building block for more complex molecules or materials.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol, 2-5 mol%), and CuI (0.05-0.10 mmol, 5-10 mol%).
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF, 5-10 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Rhodium-catalyzed polymerization of this compound.
Caption: General workflow for synthesis and characterization.
Caption: Synthetic versatility of this compound.
References
Application Notes and Protocols for the Use of 3-Bromophenylacetylene in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The development of novel, potent, and selective kinase inhibitors is an ongoing effort in medicinal chemistry. A key strategy in the design of these inhibitors is the exploration of diverse chemical scaffolds that can effectively interact with the ATP-binding site of kinases. One such valuable building block is 3-bromophenylacetylene. Its rigid alkynyl linker and the presence of a bromine atom, which can be further functionalized through cross-coupling reactions, make it an attractive starting material for the synthesis of a wide range of kinase inhibitors.
This document provides detailed application notes and protocols on the utilization of this compound in the synthesis of kinase inhibitors, with a specific focus on the synthesis of AKE-72, a potent pan-Bcr-Abl inhibitor.
Core Application: Synthesis of Bcr-Abl Kinase Inhibitors
The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is the hallmark of chronic myeloid leukemia (CML).[1] The constitutive kinase activity of Bcr-Abl drives the proliferation of leukemia cells.[2] Small molecule inhibitors that target the ATP-binding site of the Abl kinase domain are effective therapies for CML.[2] However, the emergence of drug resistance, often through mutations in the kinase domain such as the T315I "gatekeeper" mutation, necessitates the development of new generations of inhibitors.[3]
This compound serves as a key precursor in the synthesis of potent Bcr-Abl inhibitors like AKE-72. The synthetic strategy leverages the Sonogashira cross-coupling reaction to connect the this compound moiety with another heterocyclic core, forming the foundational structure of the inhibitor.
Featured Kinase Inhibitor: AKE-72
AKE-72 is a diarylamide 3-aminoindazole derivative that has demonstrated potent inhibitory activity against wild-type Bcr-Abl and a panel of clinically relevant mutants, including the highly resistant T315I mutant.[4][5][6] Its synthesis highlights the utility of this compound as a versatile building block.
Experimental Protocols
General Synthesis Strategy for AKE-72 Precursors
The synthesis of AKE-72 involves a multi-step process where a key step is the Sonogashira coupling of a 3-bromobenzamide derivative with an appropriately functionalized ethynyl-indazole.
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for AKE-72.
Detailed Protocol: Sonogashira Coupling for AKE-72 Precursor Synthesis
This protocol describes the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-bromobenzamide and 4-ethynyl-1H-indazol-3-amine.
Materials:
-
N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-bromobenzamide
-
4-Ethynyl-1H-indazol-3-amine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-bromobenzamide (1.0 eq).
-
Add 4-ethynyl-1H-indazol-3-amine (1.1 - 1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq) and copper(I) iodide (0.04 - 0.10 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF or THF (5-10 mL per mmol of the bromo-benzamide).
-
Add triethylamine or diisopropylethylamine (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Diagram of the Sonogashira Catalytic Cycle:
Caption: The catalytic cycle of the Sonogashira reaction.
Quantitative Data
The following table summarizes the inhibitory activity of AKE-72 and related compounds against Bcr-Abl and its mutants.
| Compound | Bcr-Abl WT IC₅₀ (nM)[4][7] | Bcr-Abl T315I IC₅₀ (nM)[4][7] | Other Bcr-Abl Mutants IC₅₀ (nM)[7] | K-562 (Bcr-Abl+) GI₅₀ (nM)[4] | Ba/F3 (Bcr-Abl T315I) GI₅₀ (nM)[4] |
| AKE-72 | < 0.5 | 9 | E255K: 8.98, F317L: 3.12, H396P: < 1.0, Q252H: 3.88 | < 10 | 290 |
| Ponatinib | 0.37 | 2.0 | - | 4 | 20 |
| Nilotinib | 20 | >3000 | - | 220 | >10000 |
| Dasatinib | 0.6 | >3000 | - | 3 | >10000 |
Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that are critical for the malignant phenotype of CML cells. These pathways regulate cell proliferation, survival, and adhesion. AKE-72, by inhibiting the kinase activity of Bcr-Abl, effectively blocks these downstream signals.
Diagram of the Bcr-Abl Signaling Pathway:
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition by AKE-72.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its utility is exemplified in the synthesis of AKE-72, a potent pan-Bcr-Abl inhibitor. The Sonogashira coupling reaction provides an efficient method for incorporating the phenylacetylene moiety into complex molecular scaffolds. The protocols and data presented herein offer a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.
References
- 1. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 2. A Practical Protocol for Three-Component, One-Pot, Stepwise Sonogashira–Heterocyclization–Heck Couplings | Semantic Scholar [semanticscholar.org]
- 3. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Sonogashira Reaction with 3-Bromophenylacetylene Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, has been widely adopted in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The demand for milder, more efficient, and environmentally benign synthetic methodologies has led to the development of copper-free Sonogashira protocols that can proceed at room temperature, thereby increasing functional group tolerance and simplifying purification processes.[4][5]
This document provides a detailed protocol for the Sonogashira reaction of 3-Bromophenylacetylene with terminal alkynes under mild, copper-free conditions.
Reaction Principle
The copper-free Sonogashira reaction proceeds through a catalytic cycle involving a palladium(0) complex. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. Subsequent reaction with the terminal alkyne, typically in the presence of a base, leads to a palladium-acetylide complex. Reductive elimination from this complex yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often crucial for facilitating the reaction under mild conditions.[1]
Experimental Protocols
General Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl bromides at room temperature.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium precatalyst: [DTBNpP]Pd(crotyl)Cl (P2) (DTBNpP = di-tert-butylneopentylphosphine)
-
Base: 2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (0.0125 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through a septum, add anhydrous DMSO (2.5 mL) via syringe, followed by the base, 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv).
-
Substrate Addition: Finally, add the terminal alkyne (e.g., phenylacetylene) (0.8 mmol, 1.6 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the copper-free Sonogashira coupling of various aryl bromides with phenylacetylene at room temperature, utilizing a palladium precatalyst system.[5] While data for this compound is not explicitly available, the presented data for other brominated aromatic compounds provide a strong indication of the expected efficiency of the protocol.
| Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 2 | 92 |
| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 2 | 85 |
| 4'-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 3 | 88 |
| 4-Bromonitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 3 | 91 |
| 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(phenylethynyl)benzene | 18 | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 2 | 93 |
Reaction Conditions: Aryl bromide (0.5 mmol), phenylacetylene (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), TMP (1.0 mmol), in DMSO (2.5 mL) at room temperature under an argon atmosphere.[5]
Visualizations
Experimental Workflow
Simplified Catalytic Cycle
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficient Suzuki Coupling of 3-Bromophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the selection of ligands and optimization of reaction conditions for the Suzuki coupling of 3-Bromophenylacetylene with various arylboronic acids. The protocols and data presented herein are designed to assist researchers in achieving high yields and purity for the synthesis of substituted diarylacetylenes, which are valuable intermediates in pharmaceutical and materials science research.
The choice of ligand is critical for a successful Suzuki coupling, as it influences the stability and reactivity of the palladium catalyst.[1] Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have demonstrated exceptional performance in facilitating the coupling of a wide range of aryl bromides.[1] This document will explore the application of these and other relevant ligands for the specific case of this compound.
Ligand Selection for Suzuki Coupling of Aryl Bromides
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. The ligand's steric and electronic properties play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of aryl bromides, particularly those that may be sterically demanding or electronically deactivated, bulky and electron-rich ligands are often required to achieve high catalytic activity.
Below is a summary of commonly employed phosphine ligands for the Suzuki coupling of aryl bromides and their general performance characteristics.
| Ligand Class | Specific Ligand | Key Characteristics | Typical Applications |
| Biaryl Phosphines | SPhos | Bulky, electron-rich. Promotes efficient oxidative addition and reductive elimination.[1] | General purpose for a wide range of aryl bromides, including sterically hindered and heteroaromatic substrates.[1] |
| XPhos | Very bulky and electron-rich. Often provides high turnover numbers (TON) and turnover frequencies (TOF). | Challenging couplings, including those with aryl chlorides and sterically demanding substrates. | |
| RuPhos | Electron-rich with a different biaryl backbone. Can be effective where other biaryl phosphines are not. | Often used for heteroaryl couplings and can provide improved results in specific cases. | |
| DavePhos | A dialkylbiaryl phosphine ligand that can be effective for a range of couplings. | General purpose for aryl bromides. | |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable palladium complexes. | Effective for a variety of cross-coupling reactions, including Suzuki coupling of aryl chlorides. |
| Other Phosphines | P(t-Bu)₃ | Very bulky and electron-rich trialkylphosphine. | Effective for a range of Suzuki couplings, often at room temperature. |
| cataCXium® A | A di-adamantylalkylphosphine ligand known for high activity in various cross-couplings. | Can be effective for challenging substrates. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve the best results for a specific arylboronic acid coupling partner.
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Biarylphosphine Ligand
This protocol is a general guideline for a small-scale reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand Screening Workflow
To identify the optimal ligand for a specific coupling of this compound with a particular arylboronic acid, a systematic ligand screening should be performed.
Workflow:
-
Set up Parallel Reactions: In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate), set up the Suzuki coupling reaction as described in Protocol 1.
-
Vary the Ligand: In each vial, use a different phosphine ligand from the table above (or other commercially available ligands). Keep all other reaction parameters (substrate and reagent stoichiometry, catalyst precursor, base, solvent, temperature, and concentration) constant.
-
Monitor and Analyze: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or GC-MS analysis to determine the conversion to the desired product.
-
Identify the Optimal Ligand: The ligand that provides the highest yield in the shortest reaction time is considered the optimal ligand for that specific transformation.
-
Further Optimization (Optional): Once the best ligand is identified, further optimization of other reaction parameters (base, solvent, temperature) can be performed to maximize the yield and minimize reaction time.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Substituted Alkynes via 3-Bromophenylacetylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes utilizing 3-bromophenylacetylene as a key building block. The primary focus is on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] The resulting diarylalkyne and aryl-alkynyl scaffolds are of significant interest in medicinal chemistry and materials science.
Application Note 1: Synthesis of Diarylalkynes via Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the synthesis of diarylalkynes, which are prevalent structural motifs in a variety of biologically active molecules.[2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple an aryl halide with a terminal alkyne.[1] this compound serves as a versatile starting material, allowing for the introduction of a phenylacetylene moiety that can be further functionalized, or for the direct coupling with other terminal alkynes to generate unsymmetrical diarylalkynes.
The general reactivity trend for aryl halides in the Sonogashira coupling is I > Br > Cl, making aryl bromides like this compound a good compromise between reactivity and stability.[1] The reaction conditions can be tuned by modifying the palladium catalyst, phosphine ligand, copper source, base, and solvent to optimize the yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[3]
Table 1: Typical Reaction Parameters for Sonogashira Coupling of this compound
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | 0.5 - 5 mol% | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(dba)₂ are common.[4][5] |
| Copper(I) Co-catalyst | 1 - 10 mol% | CuI is most frequently used.[1] |
| Phosphine Ligand | 1 - 10 mol% | PPh₃, P(t-Bu)₃, or other bulky, electron-rich phosphines.[3] |
| Base | 2 - 4 equivalents | Et₃N, piperidine, DIPA, or inorganic bases like K₂CO₃, Cs₂CO₃.[6] |
| Solvent | Anhydrous THF, DMF, Toluene, or amine as solvent. | The choice of solvent can influence reaction rate and yield.[5] |
| Temperature | Room temperature to 100 °C | Aryl bromides generally require heating for efficient coupling.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst and homocoupling. |
Application Note 2: Application in Drug Discovery
The diarylalkyne scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. The rigid, linear nature of the alkyne linker can position aromatic and heterocyclic substituents in a well-defined orientation, facilitating interactions with biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core linked to an aromatic moiety. The diarylalkyne unit can serve as a rigid scaffold to orient these groups for optimal binding within the ATP-binding pocket of kinases. While direct synthesis from this compound is not always documented, the resulting structures are analogous to known inhibitors.[7][8][9][]
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The defined geometry of diarylalkynes makes them attractive for the design of ligands that can selectively target specific GPCRs.[11][12][13][14]
-
Anticancer Agents: The thiophene nucleus, which can be introduced via Sonogashira coupling, is a component of various compounds with demonstrated anticancer activity.[12]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add this compound (181 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 2: Exemplary Yields for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Aryl Bromide | Terminal Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Yield (%) |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | 92[6] |
| Methyl 4-bromobenzoate | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | 85[6] |
| 4'-Bromoacetophenone | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | 88[6] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 96[15] |
| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd on alumina/Cu₂O | -/THF-DMA | 80 | 50[16] |
Note: This table provides examples for various aryl bromides to illustrate the scope and efficiency of the Sonogashira reaction. Yields for this compound will be substrate-dependent but are expected to be in a similar range under optimized conditions.
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ijnc.ir [ijnc.ir]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reaction Yield with 3-Bromophenylacetylene
Welcome to the technical support center for the Sonogashira coupling reaction, with a specific focus on optimizing yields when using 3-Bromophenylacetylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
Low yields or reaction failures in Sonogashira couplings involving this compound can often be attributed to a few key factors. The following guide outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Inactive or decomposed palladium catalyst. - Poor quality of copper(I) co-catalyst. - Impure starting materials (this compound or terminal alkyne). - Inefficient degassing of the reaction mixture. - Suboptimal choice of solvent, base, or ligand. - Reaction temperature is too low. | - Use a fresh, high-quality palladium catalyst or precatalyst. - Employ a fresh batch of copper(I) iodide. - Purify starting materials via appropriate methods (e.g., distillation, recrystallization). - Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). - Screen different solvents (e.g., THF, DMF, toluene), bases (e.g., triethylamine, diisopropylamine), and phosphine ligands. - Gradually increase the reaction temperature, as aryl bromides are less reactive than aryl iodides and may require heating.[1] |
| Formation of Black Precipitate (Palladium Black) | - Decomposition of the palladium catalyst. - Presence of oxygen or impurities in the reaction. - Inappropriate solvent choice (anecdotally, THF can sometimes promote this). | - Ensure strictly anaerobic and anhydrous conditions. - Use high-purity, degassed solvents and reagents. - Consider switching to a more robust catalyst system or a different solvent. |
| Significant Homocoupling of Terminal Alkyne (Glaser Coupling) | - Presence of oxygen. - High concentration of copper(I) co-catalyst. | - Rigorously exclude oxygen from the reaction setup. - Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol. - Use a slight excess of the terminal alkyne. |
| Multiple Unidentified Spots on TLC | - Formation of side products due to substrate or product degradation. - Competing reaction pathways. - Reaction may not have gone to completion. | - Monitor the reaction closely by TLC to determine the optimal reaction time. - Consider lowering the reaction temperature to minimize degradation. - If side products persist, re-evaluate the catalyst system and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in the Sonogashira reaction?
A1: The reactivity of aryl halides in the Sonogashira coupling generally follows the order of bond dissociation energy: Aryl Iodides > Aryl Bromides > Aryl Chlorides. Consequently, aryl bromides like this compound are less reactive than their corresponding iodides and may necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve high yields.[1]
Q2: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A2: A good starting point for the optimization of the Sonogashira reaction with an aryl bromide is to use a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) with a copper(I) co-catalyst like CuI (5-10 mol%). A degassed solvent such as THF or DMF, along with a degassed amine base like triethylamine or diisopropylamine (3.0 mmol), is recommended. The reaction can be initiated at room temperature and gradually heated to 50-80°C while monitoring its progress.
Q3: How critical is the choice of ligand for this reaction?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For less reactive aryl bromides, electron-rich and bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting. If standard ligands like triphenylphosphine (PPh₃) give poor results, consider screening more specialized ligands such as cataCXium® A or sXPhos.
Q4: Can I perform a copper-free Sonogashira reaction with this compound?
A4: Yes, copper-free Sonogashira reactions are a viable option and can be advantageous in minimizing the formation of alkyne homocoupling (Glaser) byproducts. These protocols often require a specific combination of a palladium catalyst, a phosphine ligand, and a base.
Q5: Why is degassing the reaction mixture so important?
A5: Palladium-catalyzed cross-coupling reactions are often highly sensitive to oxygen. Oxygen can lead to the oxidative degradation of the palladium(0) catalyst to palladium black, rendering it inactive. Furthermore, the presence of oxygen can promote the undesirable homocoupling of the terminal alkyne. Therefore, thorough degassing of solvents and the reaction mixture is crucial for a successful Sonogashira reaction.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira couplings involving aryl bromides. While this data is not specific to this compound, it provides a valuable starting point for optimization.
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene at Room Temperature
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | <50 |
| 2 | Methyl tert-butyl ether (MTBE) | <50 |
| 3 | Tetrahydrofuran (THF) | 62 |
| 4 | 1,4-Dioxane | 74 |
| 5 | N,N-Dimethylformamide (DMF) | 88 |
| 6 | Dimethyl sulfoxide (DMSO) | 100 |
| Reaction Conditions: 4-bromoanisole, phenylacetylene, [DTBNpP]Pd(crotyl)Cl catalyst, DABCO as base, room temperature, 18h. Data adapted from a study on 4-bromoanisole.[1] |
Table 2: Copper-Free Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene
| Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 2 | 92 |
| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 2 | 85 |
| 4'-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 3 | 88 |
| 4-Bromonitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 4 | 80 |
| 4-Bromoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 18 | 78 |
| 4-Bromophenol | 4-(Phenylethynyl)phenol | 18 | 65 |
| 4-Bromoaniline | 4-(Phenylethynyl)aniline | 18 | 52 |
| Reaction Conditions: Aryl bromide (0.5 mmol), phenylacetylene (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), TMP (1.0 mmol), in DMSO (2.5 mL) at room temperature under an argon atmosphere. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of specific parameters may be required for optimal yield.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Degassed solvent (e.g., THF or DMF, 5 mL)
-
Degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the terminal alkyne, the palladium catalyst, and the copper co-catalyst.
-
Add the degassed solvent and then the degassed amine base via syringe.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Sonogashira Reaction
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Caption: A simplified diagram of the Sonogashira catalytic cycle.
Caption: A troubleshooting workflow for a low-yielding Sonogashira reaction.
References
Technical Support Center: Minimizing Homocoupling in 3-Bromophenylacetylene Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side products in reactions involving 3-bromophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue in reactions involving this compound?
A1: Homocoupling is a side reaction where two identical molecules couple to form a symmetrical product. When using this compound in cross-coupling reactions, the most prevalent and problematic form of this is the homocoupling of the terminal alkyne partner, a reaction known as Glaser coupling.[1][2][3][4] This side reaction consumes the valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the formation of symmetrical diyne byproducts.[3]
Q2: What are the primary causes of alkyne homocoupling (Glaser coupling) in Sonogashira reactions?
A2: The primary causes of Glaser homocoupling in Sonogashira reactions are directly related to the presence of oxygen and the use of a copper(I) co-catalyst.[2][4] The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the unwanted diyne.[2] Factors that exacerbate this issue include high concentrations of the copper catalyst, slow rates of the desired cross-coupling reaction, and in some cases, elevated temperatures.[2][5]
Q3: How can I strategically modify my reaction conditions to suppress Glaser homocoupling?
A3: Several strategies can be employed to minimize Glaser homocoupling:
-
Ensure Rigorous Anaerobic Conditions: The most critical step is the thorough exclusion of oxygen. This can be achieved by degassing all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) and maintaining a positive pressure of inert gas throughout the experiment.[1][2][4]
-
Implement Copper-Free Conditions: Since the copper catalyst is a primary mediator of homocoupling, running the reaction without it is a highly effective strategy.[2] This may necessitate higher reaction temperatures or the use of more active palladium catalysts and ligands but directly eliminates the main pathway for this side reaction.[2]
-
Control Reagent Concentration: Slowly adding the terminal alkyne to the reaction mixture via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling pathway.[5]
-
Optimize Catalyst Loading: If using copper is necessary, reducing its loading to the minimum effective amount (e.g., 0.5–2 mol%) can help suppress the side reaction.[4]
Q4: Besides alkyne homocoupling, are there other types of homocoupling to be aware of when using this compound?
A4: Yes, depending on the reaction type, other homocoupling side products can form.
-
In Suzuki-Miyaura couplings , the boronic acid or ester partner can undergo homocoupling to form a symmetrical biaryl.[6][7]
-
In Heck reactions , this compound itself can homocouple, often under conditions of high temperature and base, which can also be accompanied by a dehalogenation side reaction.[8]
Troubleshooting Guide for Excessive Homocoupling
Primary Issue: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows significant formation of the symmetrical diyne byproduct from the terminal alkyne partner.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents using at least three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes.[2][4] Maintain a positive pressure of inert gas throughout the entire setup and reaction duration. | Oxygen is the oxidant required for the copper-mediated oxidative dimerization (Glaser coupling) of the terminal alkyne.[2] Eliminating it is the most crucial step. |
| High Copper(I) Catalyst Concentration | Reduce the loading of the Cu(I) co-catalyst (e.g., CuI) to 0.5-2 mol%. If the problem persists, the best solution is to switch to a copper-free protocol.[2][4] | While catalytic Cu(I) is essential for the traditional Sonogashira mechanism, excess amounts significantly accelerate the rate of homocoupling.[2][5] |
| Slow Cross-Coupling Rate | Increase the reaction temperature in increments of 10-20 °C. Use a more active palladium catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[9][10] | If the desired cross-coupling is slow, the alkyne has more time to homocouple.[2] Enhancing the rate of the productive pathway can outcompete the side reaction. Aryl bromides are less reactive than iodides, sometimes requiring more forcing conditions.[11][12] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump. | Keeping the instantaneous concentration of the terminal alkyne low minimizes the probability of two alkyne molecules reacting with each other (a second-order process).[5] |
Data Summary: Comparison of Reaction Conditions
The following table summarizes representative conditions for Sonogashira coupling with a focus on minimizing homocoupling. Yields are illustrative and vary based on specific substrates.
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Slow-Addition Method |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Cu Co-catalyst | CuI (5-10 mol%) | None | CuI (1-5 mol%) |
| Base | Triethylamine or Diisopropylamine | Triethylamine or DBU | Triethylamine |
| Solvent | THF or DMF | Toluene or Dioxane | THF or DMF |
| Temperature | Room Temp to 80 °C | 80-110 °C | Room Temp to 80 °C |
| Alkyne Addition | All at once | All at once | Added over 4-8 hours |
| Homocoupling Risk | Moderate to High | Very Low | Low to Moderate |
Key Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed specifically to eliminate the primary pathway for Glaser homocoupling by omitting the copper co-catalyst.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne partner (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Triethylamine (TEA), anhydrous and degassed (5 mL)
-
Toluene, anhydrous and degassed (5 mL)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), degassed toluene (5 mL), and degassed triethylamine (5 mL).
-
Reaction: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture through a short plug of Celite, washing the plug with ethyl acetate (20 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Catalytic Cycles: Sonogashira vs. Glaser Coupling
Caption: The desired Sonogashira cycle (blue) versus the competing Glaser homocoupling side reaction (red).
Experimental Workflow for Anaerobic Conditions
Caption: Standard workflow for setting up a reaction under rigorous anaerobic (oxygen-free) conditions.
Troubleshooting Logic for Excessive Homocoupling
Caption: A decision tree for troubleshooting and resolving issues with excessive homocoupling byproducts.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. reddit.com [reddit.com]
Effect of solvent and base on 3-Bromophenylacetylene cross-coupling reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromophenylacetylene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions are fundamental for creating carbon-carbon bonds, allowing for the synthesis of a wide array of complex organic molecules.
Q2: Why is my cross-coupling reaction with this compound failing or giving low yields?
A2: Low yields or reaction failure can stem from several factors. Key areas to investigate include the activity of the palladium catalyst, the choice and quality of the solvent and base, the reaction temperature, and the purity of the starting materials. It is also crucial to ensure the reaction is conducted under an inert atmosphere, as oxygen can deactivate the palladium catalyst.
Q3: How do I choose the appropriate solvent for my reaction?
A3: Solvent selection is critical and depends on the specific type of cross-coupling reaction. Generally, polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are effective as they can dissolve both the organic substrates and the inorganic salts used in the reaction. For Suzuki reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of the base.
Q4: What is the role of the base in these cross-coupling reactions, and how do I select the right one?
A4: The base plays a crucial role in the catalytic cycle. For instance, in Suzuki couplings, the base activates the organoboron compound. In Sonogashira and Heck reactions, it is required to neutralize the hydrogen halide produced during the reaction. The choice of base depends on the reaction type and the sensitivity of the functional groups in the substrates. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic amines (e.g., triethylamine, diisopropylethylamine).
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Catalyst: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Improper handling or storage can lead to deactivation.
-
Inappropriate Solvent or Base: The chosen solvent may not adequately dissolve all reactants, or the base may not be strong enough to facilitate the key steps in the catalytic cycle.
-
Low Reaction Temperature: Aryl bromides, such as this compound, often require higher temperatures for efficient oxidative addition to the palladium center compared to their iodide counterparts.
-
Impure Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst.
Solutions:
-
Catalyst and Ligand: Use a fresh batch of palladium catalyst and ligand. For challenging couplings, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity.
-
Solvent and Base Screening: If solubility is an issue, screen a variety of solvents. If the reaction is sluggish, a stronger base might be necessary. Refer to the data tables below for guidance on solvent and base selection for different reaction types.
-
Temperature Optimization: Gradually increase the reaction temperature. For Heck reactions involving aryl bromides, heating is often necessary for a good conversion rate.[1]
-
Reagent Purity: Ensure all reagents are pure and that solvents are anhydrous and have been properly degassed to remove oxygen.
Issue 2: Presence of Significant Side Products (e.g., Homocoupling)
Possible Causes:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the starting materials.
-
High Catalyst Loading or Temperature: overly harsh reaction conditions can sometimes favor side reactions.
-
Copper Co-catalyst in Sonogashira Reactions: The copper(I) co-catalyst in Sonogashira couplings can promote the homocoupling of the terminal alkyne (Glaser coupling).[1]
Solutions:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.
-
Optimization of Conditions: Reduce the catalyst loading and/or the reaction temperature.
-
Copper-Free Sonogashira: For Sonogashira reactions, consider using a copper-free protocol to minimize alkyne homocoupling.[1]
Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting common cross-coupling issues.
Data Presentation
The following tables provide a summary of how solvent and base selection can affect the outcome of cross-coupling reactions. While not all data is specific to this compound, it offers a strong starting point for reaction optimization.
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene at Room Temperature
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | <50 |
| 2 | Methyl tert-butyl ether (MTBE) | <50 |
| 3 | Tetrahydrofuran (THF) | 62 |
| 4 | 1,4-Dioxane | 74 |
| 5 | Dimethylformamide (DMF) | 88 |
| 6 | Dimethyl sulfoxide (DMSO) | 100 |
| Reaction Conditions: 4-bromoanisole, phenylacetylene, [DTBNpP]Pd(crotyl)Cl catalyst, DABCO as base, room temperature, 18h. Data adapted from[1]. |
Table 2: Effect of Base on the Sonogashira Coupling of p-Iodonitrobenzene and Phenylacetylene
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Piperidine | 50 | 94 |
| 2 | Triethylamine (NEt₃) | 50 | 94 |
| 3 | Diisopropylethylamine (DIPEA) | 50 | 80 |
| 4 | Potassium Carbonate (K₂CO₃) | 50 | 75 |
| 5 | Cesium Carbonate (Cs₂CO₃) | 50 | 70 |
| 6 | Potassium Hydroxide (KOH) | 50 | 60 |
| 7 | Sodium Hydroxide (NaOH) | 50 | 55 |
| 8 | Sodium Bicarbonate (NaHCO₃) | 50 | 40 |
| Data adapted from a study on p-iodonitrobenzene, providing insights into base effects.[2] |
Table 3: Effect of Solvent on the Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 70-80 | 40 |
| 2 | Acetonitrile (ACN) | 70-80 | 36 |
| 3 | Dioxane | 70-80 | 60 |
| Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, phenylboronic acid, 5 mol % Pd(PPh₃)₄, K₃PO₄ as base. Data adapted from[1]. |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).[1]
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., [PdCl(dmba)(IMes)], 10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/MeOH 2:1).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Reaction Conditions: Heat the reaction mixture with stirring (e.g., 90 °C) and monitor by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Heck Coupling
This protocol is adapted from general procedures for Heck reactions of aryl halides.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand if required. Add the base (e.g., potassium carbonate, 2.0 equiv.). Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., DMF or dioxane, 5 mL). Add this compound (1.0 equiv.) followed by the alkene (1.2 equiv.) via syringe.[3]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Improving catalyst lifetime and turnover number in 3-Bromophenylacetylene reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving catalyst lifetime and turnover number in reactions involving 3-Bromophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is resulting in low yield and rapid catalyst decomposition. What are the primary factors to investigate?
A1: Low yields and catalyst deactivation in Sonogashira couplings of aryl bromides like this compound often stem from several critical factors. These include the choice of catalyst, ligand, base, solvent, and reaction temperature. The formation of palladium black, a common indicator of catalyst decomposition, can be caused by impurities or inappropriate reaction conditions. It's crucial to ensure anhydrous and anaerobic conditions, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).
Q2: How does the choice of palladium catalyst and ligand impact the reaction outcome?
A2: The selection of the palladium precatalyst and the associated ligand is critical for catalyst stability and activity. While common catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used, more electron-rich and bulky phosphine ligands can significantly improve performance, especially for less reactive aryl bromides. For instance, monoligated palladium precatalysts incorporating bulky phosphine ligands have shown high efficiency in copper-free Sonogashira reactions at room temperature. The ligand not only stabilizes the palladium center, preventing aggregation into inactive palladium black, but also influences the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Q3: What is the role of the base in the Sonogashira reaction, and how does its choice affect catalyst lifetime?
A3: The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne to form the reactive acetylide species. The choice of base can significantly impact the reaction rate and catalyst stability. While organic amine bases like triethylamine (Et₃N) and diisopropylamine (DIPA) are common, their basicity and coordinating ability can influence the catalytic cycle. In some cases, stronger, non-coordinating bases may be more effective. The selection of an appropriate base is critical to prevent side reactions and catalyst poisoning.
Q4: Can running the Sonogashira reaction under copper-free conditions improve catalyst lifetime?
A4: Yes, employing copper-free conditions can enhance catalyst lifetime and prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common issue in traditional Sonogashira reactions. Copper salts can sometimes contribute to catalyst deactivation pathways. Copper-free protocols often rely on the use of specific ligands and bases to facilitate the catalytic cycle efficiently.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted this compound.
-
Minimal or no formation of the desired coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider switching to a more active precatalyst, such as one with bulky electron-rich phosphine ligands. |
| Inappropriate Base | The choice of base is critical. Screen different organic and inorganic bases to find the optimal one for your specific substrate and catalyst system. |
| Suboptimal Temperature | For aryl bromides, higher temperatures may be required to facilitate oxidative addition. Gradually increase the reaction temperature, monitoring for product formation and catalyst decomposition.[1] |
| Poor Reagent Quality | Ensure this compound and the alkyne coupling partner are pure. Impurities can poison the catalyst. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some catalyst systems may require extended reaction times to achieve high conversion. |
Issue 2: Rapid Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns black or a black precipitate forms shortly after the reaction starts.
-
The reaction stalls before completion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate Solvent | Some solvents can promote the formation of palladium black. Consider switching to a different solvent system. Anhydrous, high-purity solvents are essential. |
| Unstable Catalyst Complex | The choice of ligand is crucial for stabilizing the palladium catalyst. Employ bulky, electron-donating ligands to prevent catalyst aggregation. |
| High Reaction Temperature | While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and stability. |
Issue 3: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
Symptoms:
-
Significant amounts of a byproduct corresponding to the dimer of the terminal alkyne are observed.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Strictly anaerobic conditions are critical to suppress Glaser coupling, which is an oxidative process. |
| Copper Co-catalyst | Copper(I) salts are known to promote alkyne homocoupling. Consider switching to a copper-free Sonogashira protocol. |
| Inappropriate Base/Solvent | The reaction conditions can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Optimization of the base and solvent may be necessary. |
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Sonogashira Coupling Reaction
| Entry | Base | Yield (%) |
| 1 | Piperidine | 94 |
| 2 | NEt₃ | 94 |
| 3 | Cs₂CO₃ | 80 |
| 4 | K₂CO₃ | 75 |
| 5 | DIPEA | 65 |
| 6 | KOH | 62 |
| 7 | NaHCO₃ | 55 |
| 8 | NaOH | 50 |
Data adapted from a study on the Sonogashira coupling of p-iodonitrobenzene and phenylacetylene, demonstrating the significant impact of the base on reaction yield.[2]
Table 2: Comparison of Palladium Catalysts for a Copper-Free Sonogashira Reaction
| Entry | Palladium Precatalyst | Ligand | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | 52 |
| 2 | [Pd(π-crotyl)Cl]₂ | P(t-Bu)₃ | 52 |
| 3 | [Pd(π-crotyl)Cl]₂ | DTBNpP | 75 |
| 4 | [Pd(π-crotyl)Cl]₂ | XPhos | Moderate |
Data from a study on room-temperature, copper-free Sonogashira reactions, highlighting the superior performance of a monoligated precatalyst with a bulky phosphine ligand (DTBNpP).[3]
Experimental Protocols
General Protocol for a Pd/Cu-Catalyzed Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 eq)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add this compound and the terminal alkyne to the flask.
-
Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base via syringe.
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: The Sonogashira catalytic cycle.
References
Technical Support Center: Purification of Products from 3-Bromophenylacetylene Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Sonogashira, Suzuki, and Heck coupling reactions involving 3-bromophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my coupling reaction with this compound?
A1: The primary impurities depend on the type of coupling reaction performed:
-
Sonogashira Coupling: The most common byproduct is the homocoupled alkyne (Glaser-Hay coupling product) of your coupling partner.[1][2] You may also have unreacted this compound and residual palladium and copper catalysts.
-
Suzuki Coupling: Common impurities include unreacted this compound, boronic acid starting material and its homocoupled byproduct, and potentially dehalogenated starting material.[3]
-
Heck Coupling: Besides unreacted starting materials, you may encounter regioisomers of your product and byproducts from side reactions like isomerization of the double bond.[4]
Q2: My product appears as a yellow or brown oil/solid after work-up. Is this normal?
A2: While some highly conjugated products can be colored, a distinct yellow or brown color often indicates the presence of residual palladium or copper catalysts.[5] These metallic impurities can interfere with subsequent reactions and spectroscopic analysis.
Q3: How do I choose between column chromatography and recrystallization for purification?
A3:
-
Column Chromatography is the most versatile and common method for purifying crude reaction mixtures, as it can separate components with different polarities.[6] It is particularly useful when you have multiple byproducts or when the polarity of your product is significantly different from the impurities.
-
Recrystallization is an excellent technique for a final purification step to obtain highly pure crystalline solids, especially for removing minor impurities.[4][7] It is most effective when your desired product is a solid and you can find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Q4: Can I use an aqueous work-up to remove any of the impurities?
A4: An aqueous work-up is a crucial first step in purification. Acidic washes (e.g., dilute HCl) can help remove basic impurities like amine bases used in Sonogashira and Heck reactions. A wash with aqueous ammonium chloride can help in the removal of copper catalysts from Sonogashira reactions. A standard aqueous work-up will also remove water-soluble salts.
Troubleshooting Guides
Column Chromatography Purification
This guide will help you troubleshoot common issues encountered during the purification of this compound coupling products using column chromatography.
dot
Caption: Troubleshooting workflow for column chromatography.
Q: My Sonogashira product and the homocoupling byproduct have very similar Rf values. How can I separate them?
A: This is a common challenge as both compounds can be nonpolar.
-
Optimize Solvent System: Use a very nonpolar eluent system, such as a high percentage of hexane or heptane with a small amount of a slightly more polar solvent like toluene or dichloromethane. A very shallow gradient can help resolve closely eluting spots.
-
Alternative Stationary Phase: Consider using a different stationary phase. Sometimes alumina or a bonded-phase silica (like a cyano column) can offer different selectivity compared to standard silica gel.[8]
-
Recrystallization: If the product is a solid, recrystallization can be very effective at removing the homocoupling byproduct, which may have different crystal packing properties.
Q: I am trying to separate my Suzuki product from unreacted this compound. They are co-eluting. What should I do?
A: Since this compound is relatively nonpolar, your product might also be nonpolar.
-
Solvent System Adjustment: Start with a very nonpolar solvent like pure hexane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane.[9] This will help to selectively elute the less polar compound first.
-
Reaction Optimization: Ensure your reaction goes to completion to minimize the amount of unreacted starting material. If the reaction is sluggish, you may need to re-optimize the reaction conditions.
Recrystallization Purification
This guide addresses common issues during purification by recrystallization.
dot
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromophenylacetylene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective removal of palladium catalysts from reaction mixtures involving the Sonogashira coupling of 3-Bromophenylacetylene. Below, you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and data on the efficiency of various removal methods.
Troubleshooting Guide
This section addresses common problems encountered during the removal of palladium catalysts from this compound reaction mixtures and offers step-by-step solutions.
| Problem | Possible Causes | Solutions |
| Black particles (palladium black) remain in the product after filtration. | - Inefficient filtration: The filter medium may not be fine enough to capture finely dispersed palladium particles. - Colloidal palladium: Palladium may have formed colloidal particles that pass through standard filters. | - Optimize Filtration: Use a finer filter medium such as a 0.45 µm PTFE membrane filter. Ensure the Celite® pad is well-compacted and of sufficient thickness (at least 1-2 cm). - Induce Agglomeration: Before filtration, consider adding a small amount of a flocculating agent or activated carbon to adsorb and agglomerate the fine palladium particles, making them easier to filter. |
| Low efficiency of palladium removal with scavengers. | - Incorrect scavenger selection: The chosen scavenger may not be optimal for the palladium species present (e.g., Pd(0) vs. Pd(II)) or the solvent system. - Insufficient scavenger amount or reaction time: The quantity of scavenger or the contact time may be inadequate for complete removal. | - Scavenger Screening: If possible, screen a small panel of scavengers (e.g., thiol-based, amine-based, or triazine-based) to identify the most effective one for your specific reaction mixture. - Optimize Conditions: Increase the equivalents of the scavenger relative to the palladium catalyst and/or extend the stirring time. Gentle heating, if the product is stable, can also improve scavenger efficiency. |
| Significant loss of the desired diarylacetylene product. | - Product adsorption: The product may be adsorbing onto the solid support used for palladium removal (e.g., Celite®, silica gel, activated carbon, or scavenger resin). - Product instability: The workup conditions may be too harsh for the product. | - Thorough Washing: After filtration, wash the filter cake thoroughly with a suitable solvent in which your product is highly soluble to recover any adsorbed material. - Minimize Adsorbent: Use the minimum effective amount of the solid support. - Alternative Methods: Consider crystallization or liquid-liquid extraction as alternative purification methods that may result in less product loss. |
| Inconsistent palladium removal from batch to batch. | - Variability in palladium species: The nature of the palladium species at the end of the reaction can vary between batches. - Inconsistent workup procedure: Minor variations in the workup can affect the form of the palladium. | - Standardize Workup: Ensure a consistent and well-defined workup procedure for each batch before palladium removal. - Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wide range of palladium species. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound coupling product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. For drug development professionals, ensuring palladium levels are below the limits set by the International Council for Harmonisation (ICH) Q3D guideline is mandatory. Furthermore, palladium residues can interfere with subsequent synthetic steps or biological assays.
Q2: What are the most common methods for removing palladium from Sonogashira reaction mixtures?
A2: The most common methods include:
-
Filtration through Celite® or silica gel: Effective for removing heterogeneous palladium and precipitated palladium black.[1][2]
-
Treatment with activated carbon: Adsorbs dissolved and colloidal palladium species.
-
Use of palladium scavengers: These are solid-supported reagents with functional groups that chelate palladium, which can then be removed by filtration.[3]
-
Column chromatography: Can separate the product from the palladium catalyst, although it may not always reduce levels sufficiently on its own.[4]
-
Crystallization: Can be effective if the palladium impurities remain in the mother liquor.
Q3: How do I choose the best palladium removal method for my specific this compound reaction?
A3: The choice depends on several factors:
-
Form of Palladium: If you observe significant black precipitate (Pd(0)), filtration through Celite® is a good first step.[1] For dissolved palladium, scavengers or activated carbon are more effective.
-
Solubility of your product: The diarylacetylene product's solubility will dictate the choice of solvents for filtration washes and extractions.
-
Required Purity Level: For APIs, a combination of methods (e.g., filtration followed by a scavenger) may be necessary to meet stringent ppm limits.[4][5]
-
Scale of the Reaction: For large-scale manufacturing, the cost and scalability of the chosen method are important considerations.
Q4: Can the alkyne functionality of my product be affected by the palladium removal process?
A4: While the carbon-carbon triple bond is generally robust, highly reactive reagents or harsh acidic/basic conditions should be avoided if your molecule contains other sensitive functional groups. The methods described in this guide are generally mild and unlikely to affect the alkyne.
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques from different sources. The initial and final palladium concentrations are given in parts per million (ppm).
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference(s) |
| Biotage® MP-TMT | ~500-800 | < 10 | 5 equivalents, stirred overnight at room temperature. | [3] |
| Activated Carbon | Not Specified | < 10 | Not Specified | [6] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | Not Specified | [7] |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [8] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [8] |
| Column Chromatography + Scavenging Resin | >5000 | < 50 | [4] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®
This method is effective for removing insoluble palladium species, such as palladium black, that may have precipitated during the reaction.
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking.[1]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst. This solution can be taken on for further purification if necessary.
-
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is effective at adsorbing soluble and colloidal palladium species.
-
Add Activated Carbon:
-
To the crude reaction mixture (after initial filtration if necessary), add activated carbon (typically 5-10 wt% relative to the crude product).
-
-
Stir the Mixture:
-
Stir the suspension at room temperature for 2-12 hours.
-
-
Filter to Remove Carbon:
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
-
Wash and Concentrate:
-
Wash the Celite®/carbon filter cake with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product.
-
Protocol 3: Palladium Removal Using a Solid-Supported Scavenger
Solid-supported scavengers are highly efficient for removing a wide range of palladium species to very low ppm levels.
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the likely palladium oxidation state and compatibility with your solvent system and product. Thiol-based scavengers are often a good starting point.
-
-
Add the Scavenger:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in weight percent or equivalents relative to the initial palladium) to the reaction mixture.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for the recommended time (can range from 1 to 24 hours).
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of Celite®.
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which contain the product with significantly reduced palladium content.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 3-Bromophenylacetylene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is the Sonogashira coupling reaction. This reaction typically involves the cross-coupling of a terminal alkyne (such as trimethylsilylacetylene or phenylacetylene itself) with an aryl halide (like 1-bromo-3-iodobenzene or 1,3-dibromobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Another, though less common, method involves the elimination reaction from a suitable precursor.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or the catalyst system. Common impurities include:
-
Unreacted starting materials: 1-bromo-3-iodobenzene, 1,3-dibromobenzene, or the terminal alkyne.
-
Homocoupled alkyne (Glaser coupling byproduct): Diacetylene compounds formed from the self-coupling of the terminal alkyne.
-
Catalyst residues: Palladium and copper complexes.
-
Ligand-related byproducts: Oxidized phosphine ligands, such as triphenylphosphine oxide (TPPO), if triphenylphosphine is used.
-
Solvent and base residues.
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to the starting materials, the consumption of reactants and the formation of the product can be tracked.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is often a solid at room temperature.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My Sonogashira reaction is showing low or no conversion to this compound. What are the possible causes and solutions?
A: Low or no product formation in a Sonogashira coupling can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may not have been properly activated to its Pd(0) state, or it may have degraded.
-
Solution: Ensure that the catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction. Consider adding a fresh batch of catalyst to the reaction mixture.
-
-
Reagent Quality:
-
Cause: The solvent or base may not be sufficiently anhydrous and deoxygenated. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling).
-
Solution: Use freshly distilled and deoxygenated solvents. Ensure the amine base is dry. Purge the reaction vessel and solvents with an inert gas (nitrogen or argon) before starting the reaction.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too low for the specific aryl halide being used. Aryl bromides generally require higher temperatures than aryl iodides.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude this compound is contaminated with several byproducts. How do I identify and remove them?
A: The identification and removal of impurities are critical for obtaining pure this compound. A combination of analytical techniques and purification methods is typically employed.
Identification of Impurities:
-
NMR Spectroscopy: 1H NMR can help identify unreacted starting materials and the desired product. The presence of triphenylphosphine oxide (TPPO) can be identified by characteristic multiplets in the aromatic region.
-
GC-MS: This technique is excellent for separating and identifying volatile impurities, including homocoupled alkynes and unreacted starting materials.
Purification Strategies:
| Impurity Type | Recommended Purification Method |
| Unreacted Starting Materials | Column Chromatography |
| Homocoupled Alkyne | Column Chromatography or Recrystallization |
| Palladium/Copper Catalysts | Filtration through Celite or Silica Gel, or treatment with a scavenger resin. |
| Triphenylphosphine Oxide (TPPO) | Precipitation with a non-polar solvent (e.g., hexane), or complexation with metal salts (e.g., ZnCl2, MgCl2) followed by filtration. Column chromatography is also effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 1-bromo-3-iodobenzene with trimethylsilylacetylene, followed by desilylation.
Materials:
-
1-bromo-3-iodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add 1-bromo-3-iodobenzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH4Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in THF and add TBAF solution (1.1 eq).
-
Stir at room temperature until desilylation is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude this compound by column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or toluene and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making diagram for identifying and removing impurities.
Preventing catalyst deactivation in Sonogashira coupling of aryl bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Sonogashira coupling of aryl bromides, with a focus on preventing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in a Sonogashira coupling with an aryl bromide?
A1: Low or no yield in Sonogashira couplings involving aryl bromides is a frequent issue, often stemming from the challenging oxidative addition step, which is typically the rate-limiting step for these less reactive substrates.[1][2] Key factors include:
-
Catalyst Deactivation: The active Pd(0) species can decompose, often visibly indicated by the formation of a black precipitate (palladium black). This can be triggered by impurities in reagents or solvents, inappropriate ligand choice, or excessive temperatures.[1]
-
Insufficient Reaction Temperature: Aryl bromides are less reactive than their iodide counterparts and often require elevated temperatures (e.g., 60-100 °C) to facilitate the oxidative addition to the palladium center.[1][2]
-
Inappropriate Ligand Choice: The stability and activity of the palladium catalyst are heavily dependent on the phosphine ligand. For aryl bromides, particularly those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition.[1][3]
-
Poor Reagent Quality: The purity of all components is critical. Solvents and amine bases must be dry and free of oxygen and other oxidizing impurities that can degrade the catalyst.[1]
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is commonly referred to as "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation signifies the decomposition of the active Pd(0) catalyst. To prevent this:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Use High-Purity Reagents: Impurities, especially oxidizing agents, in the aryl bromide, alkyne, solvent, or base can initiate catalyst decomposition. Using freshly distilled solvents and bases is recommended.[1]
-
Select an Appropriate Ligand: A suitable phosphine ligand stabilizes the Pd(0) center and prevents aggregation into palladium black. For aryl bromides, bulky, electron-rich ligands are effective at creating a stable, monoligated palladium species.[1][3]
-
Optimize Temperature: While aryl bromides often require heating, excessively high temperatures can accelerate catalyst decomposition. It is a matter of finding the right balance for your specific substrate.
Q3: A significant amount of a dimeric alkyne byproduct is forming. What is this side reaction and how can it be minimized?
A3: This common side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To minimize or eliminate this byproduct:
-
Employ Copper-Free Conditions: The most direct way to prevent Glaser coupling is to run the reaction without a copper co-catalyst. Many modern protocols for Sonogashira couplings of aryl bromides are copper-free.[4][5][6]
-
Maintain a Strict Anaerobic Environment: If copper is used, it is crucial to thoroughly degas all reagents and maintain an inert atmosphere to exclude oxygen, which is necessary for the homocoupling reaction.
-
Slow Addition of Alkyne: In some cases, the slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]
Q4: Can I perform a Sonogashira coupling of an aryl bromide at room temperature?
A4: Yes, room-temperature Sonogashira couplings of aryl bromides are achievable, though they often require a highly active catalytic system. Success at lower temperatures typically involves the use of specific palladium precatalysts and bulky, electron-rich phosphine ligands, such as P(t-Bu)3, which generate a highly reactive monoligated Pd(0) species.[4][5][6][7] Copper-free conditions are also common in these room-temperature protocols to avoid side reactions.[4][5][7]
Troubleshooting Guides
Guide 1: Low or No Conversion of Aryl Bromide
This guide provides a systematic approach to troubleshooting Sonogashira reactions where the aryl bromide starting material is not consumed or is consumed very slowly.
Caption: Troubleshooting workflow for low or no conversion of aryl bromide.
Guide 2: Catalyst Deactivation (Palladium Black Formation)
This guide outlines the steps to diagnose and prevent the decomposition of the palladium catalyst.
Caption: Causes and prevention of catalyst deactivation.
Data Presentation
Table 1: Comparison of Phosphine Ligands in a Copper-Free Sonogashira Coupling
This table summarizes the performance of different phosphine ligands in the copper-free coupling of 4-bromotoluene with phenylacetylene.
| Entry | Phosphine Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2.5 | RT | 24 | <5 |
| 2 | PCy₃ | 2.5 | RT | 24 | 20 |
| 3 | P(o-tol)₃ | 2.5 | RT | 24 | 15 |
| 4 | P(t-Bu)₃ | 2.5 | RT | 12 | 95 |
| 5 | XPhos | 2.5 | RT | 18 | 92 |
Reaction Conditions: 4-bromotoluene (1.0 equiv), phenylacetylene (1.1 equiv), (AllylPdCl)₂ (2.5 mol %), phosphine (10 mol %), Cs₂CO₃ (2.0 equiv), DMF, Room Temperature. Data is representative and compiled from trends observed in the literature.[1][4]
Table 2: Effect of Reaction Conditions on the Coupling of 4-Bromoanisole and Phenylacetylene
| Entry | Pd Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | XPhos (2.5) | Et₃N (3) | 3% PTS/H₂O | RT | 72 | >95 |
| 2 | Pd(OAc)₂ (1) | c-propyl-phos (2.5) | Et₃N (3) | 3% PTS/H₂O | RT | 10 | 96 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | DMF | 80 | 12 | 85 |
| 4 | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1.5) | Cs₂CO₃ (2) | Dioxane | 60 | 8 | 94 |
Data is representative and compiled from trends observed in the literature.[5][7]
Experimental Protocols
Protocol 1: General Procedure for a Room-Temperature, Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is based on a highly active catalyst system suitable for a range of aryl bromides.[4]
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., (AllylPdCl)₂; 2.5 mol %) and the phosphine ligand (e.g., P(t-Bu)₃; 10 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., Cs₂CO₃; 2.0 equivalents), the aryl bromide (1.0 equivalent), and anhydrous, degassed solvent (e.g., DMF).
-
Reaction Initiation: Add the terminal alkyne (1.1 equivalents) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/LC-MS until the aryl bromide is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Workflows
The Copper-Free Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the copper-free Sonogashira catalytic cycle. The oxidative addition of the aryl bromide to the active Pd(0) species is often the rate-limiting step.
Caption: The catalytic cycle for a copper-free Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Scale-up of Sonogashira Reactions with 3-Bromophenylacetylene
Welcome to the technical support center for the scale-up of Sonogashira reactions involving 3-Bromophenylacetylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on transitioning this important cross-coupling reaction from laboratory to pilot and production scales. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Sonogashira reactions with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or Incomplete Conversion | 1. Insufficient Catalyst Activity: Catalyst may be deactivated by oxygen or impurities. On scale-up, catalyst loading may be too low. 2. Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized concentration gradients. 3. Incorrect Reaction Temperature: Temperature may be too low for the less reactive aryl bromide, or too high, leading to catalyst decomposition. | 1. Catalyst & Reaction Setup: Ensure rigorous degassing of solvents and reagents. Use fresh, high-quality catalysts and ligands. Consider a slight increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%). 2. Mixing: Characterize the mixing efficiency of your reactor. Increase agitation speed or consider a different impeller design to ensure homogeneity. 3. Temperature Control: Optimize the reaction temperature in small-scale studies. For aryl bromides, temperatures between 50-100 °C are common.[1][2] Monitor for catalyst decomposition (e.g., formation of palladium black). |
| Formation of Side Products (e.g., Homocoupling/Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne. 2. High Copper Catalyst Concentration: Excess Cu(I) can favor the Glaser coupling pathway.[3] | 1. Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and work-up. Ensure solvents and reagents are thoroughly degassed. 2. Optimize Copper Loading: Reduce the concentration of the copper co-catalyst. Alternatively, consider a copper-free Sonogashira protocol. |
| Catalyst Decomposition (Palladium Black Formation) | 1. High Temperature: The palladium catalyst may not be stable at the reaction temperature. 2. Inappropriate Ligand: The phosphine ligand may not be providing sufficient stability to the palladium center. 3. Presence of Air/Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. | 1. Temperature Optimization: Lower the reaction temperature. 2. Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands can enhance catalyst stability and activity. 3. Inerting: Improve the inerting of the reaction vessel and reagents. |
| Difficult Product Isolation/Purification | 1. Residual Metals: Palladium and copper residues can contaminate the product. 2. Formation of Emulsions during Work-up: This can be an issue on a larger scale. 3. High Boiling Solvents: Solvents like DMF can be difficult to remove completely. | 1. Metal Scavenging: Utilize metal scavengers such as silica-based thiols or activated carbon to remove residual palladium and copper.[4] 2. Work-up Optimization: Screen different solvent systems for extraction and consider the use of brine washes to break emulsions. 3. Solvent Selection: Whenever possible, opt for lower boiling point solvents like THF or toluene, which are more amenable to large-scale removal. |
| Exothermic Reaction/Poor Heat Transfer | 1. Highly Concentrated Reaction Mixture: A high concentration of reactants can lead to a rapid release of heat upon reaction initiation. 2. Inadequate Cooling Capacity: The reactor's cooling system may not be sufficient to handle the heat generated. | 1. Controlled Addition: Add one of the reactants (e.g., the alkyne) slowly to control the reaction rate and heat evolution. 2. Process Safety Evaluation: Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. Ensure the reactor's cooling capacity is sufficient for the intended scale. |
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loadings for a kilogram-scale Sonogashira reaction with an aryl bromide like this compound?
A1: For process and scale-up applications, catalyst loadings are typically much lower than in academic settings to minimize cost and residual metal contamination. A general range for palladium catalyst loading is 0.01 - 1 mol%.[5] For a less reactive aryl bromide, a starting point of 0.1 - 0.5 mol% for the palladium catalyst and a slightly higher amount for the copper co-catalyst (if used) is reasonable. Optimization studies are crucial to determine the lowest effective catalyst loading for your specific system.
Q2: Which solvents are recommended for large-scale Sonogashira reactions?
A2: The choice of solvent is critical for scale-up and should consider factors like reactant and catalyst solubility, reaction temperature, ease of removal, and safety. While DMF is common in lab-scale reactions, its high boiling point can be problematic on a larger scale.[6] Solvents like THF, toluene, and acetonitrile are often preferred in industrial settings.[6][7] The use of greener solvents is also an important consideration.[6]
Q3: How can I minimize the formation of homocoupled (Glaser) byproducts?
A3: The primary method to reduce homocoupling is to rigorously exclude oxygen from the reaction mixture, as this side reaction is an oxidative process.[3] This involves using degassed solvents and maintaining a robust inert atmosphere. Additionally, minimizing the amount of copper co-catalyst or employing a copper-free Sonogashira protocol can effectively prevent this side reaction.[3]
Q4: What are the key safety considerations when scaling up a Sonogashira reaction?
A4: Key safety considerations include:
-
Thermal Runaway: Sonogashira reactions can be exothermic. A thorough understanding of the reaction's thermal profile through calorimetry is essential to prevent a runaway reaction.
-
Handling of Pyrophoric Reagents: Some phosphine ligands can be pyrophoric. Ensure proper handling procedures are in place.
-
Toxicity of Reagents and Catalysts: Palladium and copper compounds, as well as some solvents and bases, have associated toxicities. Use appropriate personal protective equipment (PPE) and engineering controls.
-
Pressure Build-up: If the reaction is run in a sealed vessel, there is a potential for pressure build-up, especially if gaseous byproducts are formed.
Q5: What is the reactivity trend for aryl halides in Sonogashira coupling, and how does this affect scale-up of a reaction with this compound?
A5: The reactivity of aryl halides in Sonogashira reactions generally follows the order: I > Br > Cl.[1][3] Since this compound is an aryl bromide, it will be less reactive than the corresponding aryl iodide. This means that on scale-up, higher reaction temperatures or longer reaction times may be necessary compared to reactions with aryl iodides.[3] It also makes the choice of an efficient catalyst and ligand system particularly important to achieve good conversion.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Bromides
| Parameter | Laboratory Scale (Discovery) | Process / Scale-Up | Rationale for Change on Scale-up |
| Palladium Catalyst Loading (mol%) | 1 - 5 mol% | 0.01 - 1 mol%[5] | Cost reduction and minimization of residual metal in the final product. |
| Copper Co-catalyst Loading (mol%) | 1 - 10 mol% | 0.1 - 2 mol% | To minimize homocoupling side reactions and reduce metal waste. |
| Base (Equivalents) | 2 - 5 eq. | 1.5 - 3 eq. | Optimization to reduce cost and waste while ensuring complete reaction. |
| Solvent | DMF, THF, Acetonitrile | Toluene, THF, 2-MeTHF | Preference for solvents with lower boiling points for easier removal and better safety profiles. |
| Temperature (°C) | Room Temperature - 120°C | 50 - 100°C | Tighter control of temperature is critical for safety and to prevent catalyst decomposition. |
Experimental Protocols
General Protocol for Kilogram-Scale Copper-Free Sonogashira Coupling of this compound
Disclaimer: This is a general guideline and must be adapted and optimized for your specific equipment and safety protocols. A thorough risk assessment should be conducted before proceeding.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.1 - 1.2 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.1 - 0.5 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, 0.2 - 1.0 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 2.5 eq.)
-
Anhydrous Toluene (or other suitable solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove all oxygen.
-
Charging Reagents: Under a positive pressure of inert gas, charge the reactor with this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed, anhydrous solvent to the reactor.
-
Heating: Begin agitation and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture over a period of 1-2 hours to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until completion.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
-
Purification:
-
The crude product may be purified by crystallization or column chromatography.
-
If necessary, treat the product solution with a metal scavenger to reduce residual palladium levels.
-
Visualizations
Caption: General experimental workflow for a scaled-up Sonogashira reaction.
Caption: Logical troubleshooting flow for low conversion in Sonogashira scale-up.
References
Validation & Comparative
Reactivity of Bromophenylacetylene Isomers in Suzuki Coupling: A Comparative Guide
A comprehensive analysis of the reactivity of 2-, 3-, and 4-bromophenylacetylene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its versatility and functional group tolerance. The reactivity of the aryl halide component is a critical factor influencing the efficiency of this transformation. This guide provides a comparative overview of the reactivity of 2-, 3-, and 4-bromophenylacetylene when coupled with phenylboronic acid, highlighting the impact of the bromine substituent's position on reaction outcomes.
The generally observed reactivity trend for bromo-substituted aromatic compounds in Suzuki coupling is para > meta > ortho. This trend is governed by a combination of electronic and steric effects. The ethynyl group is electron-withdrawing, which can influence the electrophilicity of the carbon-bromine bond. However, the most significant factor differentiating the reactivity of these isomers is steric hindrance.
Quantitative Comparison of Isomer Reactivity
| Isomer | Structure | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromophenylacetylene (para) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 12 | 58-72 | |
| 3-Bromophenylacetylene (meta) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 12 | 58-72 | |
| 2-Bromophenylacetylene (ortho) | Pd(dba)₂ / R-Phos | K₃PO₄·H₂O | THF | Room Temp | - | (low to moderate) |
Yields for 4- and this compound are reported as a range based on similar reactions with various arylboronic acids. The yield for 2-bromophenylacetylene is described qualitatively as it is a challenging substrate prone to lower yields due to significant steric hindrance.
Analysis of Reactivity Trends
The data aligns with the established principle that steric hindrance plays a crucial role in the outcome of Suzuki-Miyaura couplings.
-
4-Bromophenylacetylene (para-isomer): The para position of the bromine atom presents minimal steric hindrance to the bulky palladium catalyst, allowing for efficient oxidative addition, which is often the rate-determining step. This generally leads to good to excellent yields under standard reaction conditions.
-
This compound (meta-isomer): The meta-isomer also experiences relatively low steric hindrance, similar to the para-isomer. Consequently, its reactivity is comparable, and it typically affords good yields in Suzuki coupling reactions.
-
2-Bromophenylacetylene (ortho-isomer): The ortho-isomer exhibits significantly lower reactivity. The proximity of the ethynyl group to the bromine atom creates substantial steric hindrance, impeding the approach of the palladium catalyst to the C-Br bond. This steric clash makes the crucial oxidative addition step more difficult, often resulting in lower yields or requiring more specialized and highly active catalyst systems to achieve satisfactory conversion.[1][2]
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of bromophenylacetylene isomers with phenylboronic acid. Optimization of these conditions may be necessary for specific applications.
General Protocol for 4- and this compound:
This protocol is adapted from procedures for the Suzuki coupling of similar aryl bromides.
Materials:
-
4- or this compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask, add the bromophenylacetylene, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water (previously degassed) to the flask via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Sterically Hindered 2-Bromophenylacetylene:
For the sterically hindered ortho-isomer, a more active catalyst system is often required. The following is a proposed protocol based on systems developed for challenging Suzuki couplings.[2]
Materials:
-
2-Bromophenylacetylene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.01 mmol, 1 mol%)
-
Biphenylene-Substituted Ruthenocenylphosphine (R-Phos) (0.01 mmol, 1 mol%)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine Pd(dba)₂, R-Phos, and K₃PO₄·H₂O in a dry Schlenk tube.
-
Add the 2-bromophenylacetylene and phenylboronic acid.
-
Add anhydrous THF.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling experiment and the logical relationship of isomer reactivity.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Relationship between isomer structure, steric hindrance, and reactivity in Suzuki coupling.
References
A Comparative Guide to 3-Bromophenylacetylene and 3-Iodophenylacetylene in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and tolerance of various functional groups.[1][2]
The choice of the aryl halide substrate is a critical parameter that significantly influences the reaction's efficiency and required conditions. The reactivity of the halide directly impacts the rate-determining oxidative addition step to the palladium(0) center.[3] This guide provides an objective comparison between two commonly used substrates, 3-bromophenylacetylene and 3-iodophenylacetylene, to aid researchers in substrate selection and reaction optimization.
Reactivity and Performance Comparison
The established reactivity trend for aryl halides in Sonogashira coupling is a direct consequence of the carbon-halogen bond dissociation energy, following the order: I > OTf > Br >> Cl .[1][4]
-
3-Iodophenylacetylene : Due to the weaker carbon-iodine bond, 3-iodophenylacetylene is significantly more reactive. This higher reactivity allows the crucial oxidative addition step to proceed more readily, often enabling the reaction to be carried out under milder conditions, such as at room temperature.[1] This is particularly advantageous in the late-stage synthesis of complex molecules where sensitive functional groups must be preserved.
-
This compound : The stronger carbon-bromine bond makes this compound less reactive. Consequently, Sonogashira couplings involving aryl bromides often require more forcing conditions, such as elevated temperatures (e.g., 60-100 °C), to achieve reasonable reaction rates and yields.[5] For electron-rich or sterically hindered aryl bromides, the use of bulky and electron-rich phosphine ligands may be necessary to facilitate the challenging oxidative addition step.[5][6]
This inherent difference in reactivity can be exploited for chemoselective couplings in molecules containing both bromo and iodo substituents, where the alkyne will preferentially couple at the more reactive iodide site.[4][7]
Quantitative Data Summary
The following table summarizes representative experimental data for the Sonogashira coupling of aryl iodides and bromides with terminal alkynes, illustrating the general differences in required reaction conditions and outcomes.
| Aryl Halide | Alkyne | Catalyst System (Pd/Cu/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%) | Et₃N | Ionic Liquid | 55 | 3 | >99 | [8] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 75 | - | 60 | [9] |
| Aryl Bromide | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp | 2-12 | 81-98 | Buchwald, Fu (2000) |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | Room Temp | 2 | 92 | [3] |
| Aryl Bromide | Phenylacetylene | NHC-Pd Complex / CuI | PPh₃ | Pyrrolidine | Boiling | - | Good | [7] |
Note: This table compiles data from different studies to illustrate general trends. Direct comparison requires identical reaction conditions, which are not always available in published literature.
Visualizing the Sonogashira Reaction
The Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The process involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the catalyst.[4]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
- 9. rsc.org [rsc.org]
Reactivity of 3-Bromophenylacetylene in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency and yield. This guide provides a comprehensive comparison of the reactivity of 3-bromophenylacetylene with other common aryl bromides—bromobenzene, 4-bromotoluene, and 4-bromoanisole—in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by a review of established chemical principles and available experimental data to inform substrate selection and reaction optimization in drug discovery and development.
Theoretical Comparison of Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is influenced by both electronic and steric factors imparted by the substituents on the aromatic ring.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring generally increase the rate of oxidative addition by rendering the carbon atom attached to the bromine more electrophilic. Conversely, electron-donating groups (EDGs) can decrease the reaction rate. The ethynyl group in this compound is considered to be a mild electron-withdrawing group through inductive effects. The methyl group in 4-bromotoluene is a weak electron-donating group, while the methoxy group in 4-bromoanisole is a stronger electron-donating group through resonance. Bromobenzene serves as a neutral benchmark. Based on electronics, the expected order of reactivity is: this compound > bromobenzene > 4-bromotoluene > 4-bromoanisole.
-
Steric Effects: Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. For the aryl bromides under comparison, the substituents are in the meta or para positions, minimizing direct steric hindrance to the reaction center. Therefore, electronic effects are expected to be the dominant factor influencing their relative reactivity.
Quantitative Data Comparison
The following tables summarize available quantitative data from the literature for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of the selected aryl bromides. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources to provide a general trend.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 (estimated) | [General Reactivity Trends] |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 | [1] |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [General Reactivity Trends] |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [General Reactivity Trends] |
Table 2: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 3 | ~95 (estimated) | [2][3] |
| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 25 | 3 | 89 | [2] |
| 4-Bromotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 2 | 92 | [3] |
| 4-Bromoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 60 | 4 | 88 | [3] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~90 (estimated) | [General Reactivity Trends] |
| Bromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 95 | [General Reactivity Trends] |
| 4-Bromotoluene | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 80 | 16 | 98 | [General Reactivity Trends] |
| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | [General Reactivity Trends] |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
Sonogashira Coupling Protocol
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 mL)
-
Solvent (e.g., THF or DMF, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[2][6][7]
Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous, oxygen-free solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.[8][9]
Visualizing Reaction Workflows and Reactivity
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for a cross-coupling reaction and the logical relationship of aryl bromide reactivity based on electronic effects.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is anticipated to be higher than that of bromobenzene and its electron-rich counterparts, 4-bromotoluene and 4-bromoanisole. This is attributed to the mildly electron-withdrawing nature of the meta-ethynyl substituent, which facilitates the rate-determining oxidative addition step. While direct, side-by-side comparative data remains an area for further investigation, the established principles of physical organic chemistry provide a robust framework for predicting reactivity trends. The provided experimental protocols offer a starting point for the practical application of these substrates in the synthesis of novel compounds for pharmaceutical and materials science research. Researchers are encouraged to optimize reaction conditions for each specific substrate combination to achieve maximum efficiency and yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Alternative reagents to 3-Bromophenylacetylene for synthesizing diarylalkynes
A Comparative Guide to Alternative Reagents for Diarylalkyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diarylalkynes is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, functional materials, and natural products. While 3-bromophenylacetylene has traditionally been a common starting material, a diverse array of alternative reagents now offers greater flexibility, efficiency, and access to a broader range of molecular architectures. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Aryl Halides and Pseudohalides in Sonogashira Coupling
The Sonogashira cross-coupling reaction remains a paramount method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The choice of the aryl halide or pseudohalide significantly impacts reaction efficiency and conditions.
Comparison of Aryl Halides and Triflates in Sonogashira Coupling
| Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Aryl Iodides | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | Room Temp - 80 | 70-98 | High reactivity, mild conditions | Higher cost, potential for side reactions |
| Aryl Bromides | PdCl₂(PPh₃)₂ / CuI | Et₃N / i-Pr₂NH | THF/DMF | 50 - 100 | 60-95 | Lower cost than iodides, good reactivity | Requires higher temperatures than iodides |
| Aryl Chlorides | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100 - 120 | 40-85 | Low cost, readily available | Low reactivity, requires specialized catalysts |
| Aryl Triflates | Pd(OAc)₂ / PPh₃ | KOAc | DMF | 80 - 110 | 65-90 | High reactivity, comparable to iodides | Higher cost, moisture sensitive precursors |
Experimental Protocol: Typical Sonogashira Coupling of an Aryl Iodide
A flame-dried Schlenk flask is charged with the aryl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon. Degassed anhydrous THF (5 mL) and triethylamine (2.0 mmol) are added via syringe. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Decarboxylative Coupling with Propiolic Acid
A powerful alternative to the Sonogashira coupling is the palladium-catalyzed decarboxylative coupling of propiolic acid with aryl halides. This methodology allows for the one-pot synthesis of unsymmetrical diarylalkynes from two different aryl halides, using propiolic acid as an inexpensive and stable acetylene equivalent. This approach obviates the need for protecting groups on the alkyne.
Sequential Sonogashira/Decarboxylative Coupling for Unsymmetrical Diarylalkynes
| Aryl Halide 1 (Sonogashira) | Aryl Halide 2 (Decarboxylative) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | Aryl Bromide | Pd₂(dba)₃ / dppf | TBAF | NMP | RT, then 90 | 60-85 |
| Aryl Iodide | Aryl Chloride | Pd₂(dba)₃ / PtBu₃ | TBAF | NMP | RT, then 120 | 55-75 |
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Diarylalkynes
To a solution of the aryl iodide (1.0 mmol) and propiolic acid (1.0 mmol) in NMP (7 mL) is added Pd₂(dba)₃ (0.05 mmol), dppf (0.1 mmol), and TBAF (6.0 mmol). The mixture is stirred at room temperature for 12 hours. Then, the aryl bromide (1.0 mmol) is added, and the reaction is heated to 90 °C for another 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Caption: One-pot synthesis of unsymmetrical diarylalkynes.
C-H Activation and Direct Arylation
Direct arylation via C-H activation is an increasingly popular, atom-economical strategy that circumvents the need for pre-functionalized starting materials. In this approach, an unactivated C-H bond on an aromatic ring reacts directly with a coupling partner.
Comparison of C-H Activation Approaches
| C-H Substrate | Arylating Reagent | Catalyst System | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) |
| Arene | Diarylacetylene | [Rh(cod)Cl]₂ / Ligand | AgOAc | DCE | 100-140 | 50-85 |
| Heteroarene | Aryl Triflate | Pd(OAc)₂ / PPh₃ | KOAc | DMF | 100-120 | 60-90 |
Experimental Protocol: Rhodium-Catalyzed C-H Arylation with a Diarylacetylene
A mixture of the arene (0.5 mmol), diarylacetylene (0.25 mmol), [Rh(cod)Cl]₂ (0.01 mmol, 4 mol%), chiral phosphine ligand (0.022 mmol), and AgOAc (0.5 mmol) in 1,2-dichloroethane (2 mL) is heated at 120 °C for 24 hours under an argon atmosphere. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by preparative TLC to afford the desired diarylalkyne.
Caption: General workflow for direct C-H arylation.
Aryldiazonium Salts in Metal-Free and Photoredox Catalysis
Aryldiazonium salts have emerged as versatile aryl sources, enabling diarylalkyne synthesis under metal-free or photoredox-catalyzed conditions. These methods are often milder and more environmentally benign than traditional transition metal-catalyzed reactions.
Comparison of Methods Using Aryldiazonium Salts
| Reaction Type | Catalyst/Initiator | Base | Solvent | Temperature (°C) | Yield (%) |
| Metal-Free | None (thermal) | K₂CO₃ | MeCN | 80 | 65-90 |
| Photoredox | Ru(bpy)₃Cl₂ / Visible Light | DIPEA | MeCN/H₂O | Room Temp | 70-95 |
Experimental Protocol: Photoredox-Catalyzed Arylation with an Aryldiazonium Salt
In a vial, the terminal alkyne (0.5 mmol), aryldiazonium tetrafluoroborate (0.6 mmol), Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%), and DIPEA (1.0 mmol) are dissolved in a mixture of MeCN and water (1:1, 4 mL). The vial is sealed and irradiated with a blue LED lamp at room temperature for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.
Caption: Plausible mechanism for photoredox-catalyzed arylation.
Conclusion and Outlook
The synthesis of diarylalkynes has evolved significantly beyond the use of this compound. The choice of an alternative reagent is now guided by factors such as desired complexity of the target molecule, cost, and atom economy.
-
For straightforward, high-yielding syntheses , aryl iodides in Sonogashira couplings remain a reliable choice.
-
For the modular construction of unsymmetrical diarylalkynes from simple precursors , the decarboxylative coupling of propiolic acid with two different aryl halides is a highly attractive and economical strategy.
-
To minimize pre-functionalization and improve atom economy , C-H activation and direct arylation methods are at the forefront of innovation, though they may require more specialized catalysts and optimization.
-
For mild, environmentally friendly, and metal-free conditions , photoredox catalysis using aryldiazonium salts offers a compelling modern approach.
Researchers and drug development professionals are encouraged to consider these diverse methodologies to identify the most efficient and versatile route for their specific synthetic targets. The continued development of novel catalysts and reaction conditions will undoubtedly expand the toolkit for diarylalkyne synthesis even further.
Monitoring the Sonogashira Coupling of 3-Bromophenylacetylene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yields, purity, and safety. The Sonogashira cross-coupling reaction, a staple in the synthesis of complex molecules, often involves reactants like 3-Bromophenylacetylene. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the progress of such reactions, supported by experimental data and detailed methodologies.
The choice of an analytical technique to monitor the conversion of this compound in a Sonogashira reaction is critical and depends on factors such as the required sensitivity, selectivity, speed, and the nature of the reactants and products. While LC-MS offers a powerful combination of separation and identification, other methods like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy present viable alternatives, each with distinct advantages and limitations.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical techniques for monitoring the reaction progress of this compound.
| Feature | LC-MS | GC-MS | HPLC-UV | TLC | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV-Vis absorption. | Separation by planar chromatography based on polarity. | Detection and quantification based on nuclear magnetic resonance. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Requires analytes to be volatile and thermally stable. Derivatization may be needed for polar compounds. | Ideal for non-volatile and thermally labile compounds. | Suitable for a wide range of compounds. | Non-destructive, suitable for a wide range of soluble compounds. |
| Sensitivity | High to very high, capable of detecting trace-level components. | Very high, especially with selected ion monitoring (SIM). | Moderate to high, depending on the chromophore of the analyte. | Low, primarily a qualitative or semi-quantitative tool. | Moderate, can be concentration-limiting for minor components. |
| Selectivity | Very high, provides mass information for peak identification and purity assessment. | Very high, provides mass fragmentation patterns for structural elucidation. | Good, based on chromatographic retention time and UV spectrum. | Low, separation is based on polarity, and co-elution is common. | Very high, provides detailed structural information. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. | Typically 5-30 minutes per sample. | Fast, typically 5-20 minutes for development. | Fast for a single spectrum, but time-course experiments can be lengthy. |
| Quantitative Analysis | Excellent, provides accurate and precise quantification. | Excellent, provides accurate and precise quantification. | Excellent, a well-established quantitative technique. | Semi-quantitative at best, often used for qualitative monitoring. | Excellent for quantitative analysis (qNMR) without the need for response factor correction. |
| Key Advantage | Broad applicability and high selectivity. | High resolution and definitive structural information from mass spectra. | Robust, reproducible, and widely available. | Simple, rapid, and cost-effective for quick checks. | Provides detailed structural information and is non-destructive. |
Experimental Protocols
LC-MS Analysis
This protocol is designed for monitoring the consumption of this compound and the formation of the corresponding coupled product.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for the separation of aryl halides and alkynes.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of Sonogashira coupling products.
-
MS Detection: Full scan mode to identify all components, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis of the starting material and product.
Alternative Analytical Protocols
GC-MS Analysis:
-
Sample Preparation: Similar to LC-MS, an aliquot is taken and quenched. If the product is not sufficiently volatile, derivatization (e.g., silylation) may be necessary. The sample is then diluted in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
-
MS Conditions: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan mode for identification and SIM mode for quantification.
HPLC-UV Analysis:
-
Sample Preparation and LC Conditions: The sample preparation and liquid chromatography conditions are similar to those used for LC-MS.
-
Detection: A UV detector is set to a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
TLC Analysis:
-
Sample Preparation: A small amount of the reaction mixture is diluted in a suitable solvent.
-
Plate: A silica gel TLC plate is used.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to achieve good separation. The optimal ratio needs to be determined experimentally.
-
Visualization: The spots can be visualized under UV light.
NMR Spectroscopy:
-
Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: ¹H NMR spectra are recorded over time. The disappearance of signals corresponding to the starting material and the appearance of signals for the product can be integrated to determine the reaction conversion.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for sample analysis using LC-MS and the decision-making process for selecting the appropriate analytical technique.
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Yield of 3-Bromophenylacetylene Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, accurate determination of reaction yield is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for determining the yield of reactions involving 3-Bromophenylacetylene. This guide presents supporting experimental data and detailed methodologies to offer an objective comparison of these analytical techniques.
Introduction to this compound and Yield Determination
This compound is a key building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. Its utility often lies in the further functionalization of the alkyne and the aryl bromide moieties, commonly through cross-coupling reactions such as the Sonogashira coupling. Accurate and precise yield determination is crucial for optimizing reaction conditions, ensuring process control, and meeting regulatory requirements in drug development.
While traditional methods like gravimetric analysis of the isolated product are straightforward, they can be time-consuming and are often not feasible for in-process monitoring or for reactions that do not go to completion. Spectroscopic and chromatographic techniques offer a more detailed and often faster assessment of reaction progress and yield.
Performance Comparison: qNMR vs. Chromatographic Methods
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical technique that allows for the direct quantification of analytes in a sample without the need for identical reference standards for each component.[1] This is a significant advantage over chromatographic methods like HPLC and GC-MS, which typically rely on calibration curves generated from pure standards of the analyte.
The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the quantitative analysis of a representative Sonogashira coupling reaction of this compound with Phenylacetylene to yield 1-bromo-3-(phenylethynyl)benzene.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, followed by UV-Vis or other detection methods. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of an internal standard. | Dilution in a volatile solvent; derivatization may be required for non-volatile compounds. | Dissolution in the mobile phase, filtration is often necessary. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 15-40 minutes per sample). | Moderate (typically 10-30 minutes per sample). |
| Selectivity | High, based on distinct NMR signals for each compound. | High, based on both retention time and mass spectrum. | Moderate to high, based on retention time and detector response. |
| Precision (%RSD) | Excellent (< 2%). | Very good (2-5%). | Very good (2-5%). |
| Accuracy | High, directly traceable to SI units through certified reference materials. | High, dependent on the purity of the reference standard and the quality of the calibration curve. | High, dependent on the purity of the reference standard and the quality of the calibration curve. |
| Linear Dynamic Range | Wide. | Wide. | Wide. |
| Hypothetical Yield Data | 88.2 ± 1.5% | 87.5 ± 2.1% | 89.1 ± 1.8% |
Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for determining the yield of the Sonogashira coupling of this compound with Phenylacetylene using qNMR, GC-MS, and HPLC.
Reaction Scheme:
A Sonogashira coupling reaction is performed between this compound and Phenylacetylene, catalyzed by a palladium complex and a copper co-catalyst in an amine base.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial.
-
Accurately add a known mass (e.g., 5-10 mg) of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with signals from the reactants or products.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
3. Data Processing and Yield Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the product (e.g., a specific aromatic proton) and a signal from the internal standard.
-
Calculate the molar ratio of the product to the internal standard using the following equation:
-
Calculate the reaction yield based on the initial amount of the limiting reagent.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture of a known concentration (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards of the purified product at different known concentrations.
-
Add a constant amount of an internal standard (e.g., dodecane) to both the sample and calibration standard solutions.
2. GC-MS Analysis:
-
Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column).
-
Set the oven temperature program to achieve good separation of the reactants, product, and internal standard.
-
Set the injector and detector temperatures appropriately.
-
Analyze the calibration standards to generate a calibration curve by plotting the ratio of the peak area of the product to the peak area of the internal standard against the concentration of the product.
3. Yield Calculation:
-
Analyze the sample solution under the same conditions.
-
Determine the concentration of the product in the sample solution from the calibration curve.
-
Calculate the total amount of product in the crude reaction mixture and determine the reaction yield.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture of a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards of the purified product at different known concentrations in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Use an HPLC system with a suitable column (e.g., a C18 reversed-phase column).
-
Use a mobile phase that provides good separation of the reactants and product (e.g., a gradient of acetonitrile and water).
-
Set the flow rate and column temperature.
-
Use a UV detector set to a wavelength where the product has strong absorbance.
-
Analyze the calibration standards to generate a calibration curve by plotting the peak area of the product against its concentration.
3. Yield Calculation:
-
Analyze the sample solution under the same conditions.
-
Determine the concentration of the product in the sample solution from the calibration curve.
-
Calculate the total amount of product in the crude reaction mixture and determine the reaction yield.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method for determining the reaction yield.
Caption: Workflow for qNMR yield determination.
References
Unambiguous Structure Confirmation of 3-Bromophenylacetylene Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of chemical synthesis and characterization. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of 3-Bromophenylacetylene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
The conclusive identification of a molecule's three-dimensional arrangement is paramount for understanding its reactivity, biological activity, and material properties. While several analytical methods can provide structural information, they differ significantly in the definitiveness and detail of the data they produce. This guide will delve into the experimental protocols and data interpretation of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry, using relevant examples to highlight their respective strengths and limitations in the context of this compound derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density of the molecule and, consequently, the exact position of each atom. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for absolute structure confirmation.
A representative example for a brominated phenylacetylene derivative is the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one . The crystallographic data obtained for this compound provides a clear illustration of the detailed structural insights available from this method.[1][2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the structural determination of a small molecule like a this compound derivative involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is then solved using direct methods or Patterson methods, followed by refinement to improve the fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, and bond angles.
Data Presentation: Crystallographic Data for 1-(4-bromophenyl)but-3-yn-1-one
| Parameter | Value[1][2][3] |
| Chemical Formula | C₁₀H₇BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.0993 (3) |
| b (Å) | 13.8355 (3) |
| c (Å) | 5.8022 (1) |
| β (°) | 96.634 (1) |
| Volume (ų) | 1124.26 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.732 |
This data provides a unique fingerprint of the crystalline solid and the precise arrangement of its constituent molecules.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, its requirement for a single crystal can be a significant hurdle. Furthermore, other spectroscopic and computational methods offer valuable and often more readily obtainable information about molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule. By analyzing chemical shifts, coupling constants, and integration, it is possible to deduce the connectivity of atoms and the relative stereochemistry.
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC) spectra are acquired.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the resulting spectra are analyzed to assign signals to specific atoms and elucidate the molecular structure.
| Phenylacetylene | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Aromatic Protons | 7.21-7.48 (m, 5H) | 128.4, 128.5, 132.3 |
| Acetylenic Proton | 3.06 (s, 1H) | 77.5, 83.6 |
The presence of a bromine atom in this compound would be expected to alter the chemical shifts and splitting patterns of the aromatic protons, providing key information about its substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its elemental composition through the analysis of isotopic patterns. Fragmentation patterns can also offer clues about the molecule's structure.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using one of various techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
For this compound (C₈H₅Br), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | Expected m/z |
| [M]⁺ (with ⁷⁹Br) | 180 |
| [M]⁺ (with ⁸¹Br) | 182 |
This distinctive isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
Computational Chemistry
Computational chemistry offers a powerful in-silico approach to predict and corroborate molecular structures. Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized geometry of a molecule and predict its spectroscopic properties, such as NMR chemical shifts.[6][7][8]
-
Structure Input: The proposed molecular structure is drawn using a molecular editor.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Property Calculation: Once the geometry is optimized, various properties, including NMR chemical shifts, can be calculated.
-
Comparison with Experimental Data: The calculated data is then compared with the experimental data to confirm or refute the proposed structure.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Data Output | 3D atomic coordinates, bond lengths, bond angles | Chemical shifts, coupling constants, connectivity | Molecular weight, elemental composition, fragmentation | Predicted 3D structure, energies, spectroscopic data |
| Sample Requirement | High-quality single crystal | ~1-10 mg, soluble | <1 mg | None (in-silico) |
| Definitiveness | Unambiguous | High (for connectivity and relative stereochemistry) | Moderate (confirms molecular formula) | Predictive/Corroborative |
| Key Advantage | Absolute structure determination | Provides detailed information in solution | High sensitivity, confirms elemental composition | No sample needed, can predict properties |
| Limitation | Crystal growth can be difficult | Does not provide absolute stereochemistry | Limited structural information from fragmentation | Accuracy depends on the level of theory |
Logical Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel this compound derivative, integrating the discussed techniques.
Caption: A logical workflow for the structural elucidation of a this compound derivative.
Conclusion
For the unequivocal structure confirmation of this compound derivatives, single-crystal X-ray crystallography remains the definitive technique. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. However, a comprehensive structural characterization relies on the synergistic use of multiple analytical methods. NMR spectroscopy is indispensable for elucidating the molecular framework in solution, while mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. Computational chemistry serves as a powerful tool for predicting structures and corroborating experimental findings. By integrating the data from these complementary techniques, researchers can achieve a thorough and confident structural assignment, which is essential for advancing drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. 766-81-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound|766-81-4 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
The Shifting Balance of Reactivity and Cost: A Cost-Benefit Analysis of 3-Bromophenylacetylene in Multi-Step Synthesis
For researchers and professionals in drug development and materials science, the selection of starting materials in a multi-step synthesis is a critical decision, balancing reactivity, cost, and overall process efficiency. 3-Bromophenylacetylene is a key building block in the construction of complex organic molecules, frequently employed in cross-coupling reactions to introduce a phenylethynyl moiety. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with its primary alternatives, 3-Iodophenylacetylene and Phenylacetylene, supported by experimental data and detailed protocols.
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, serves as the primary context for this analysis.[1] The choice of the aryl halide significantly impacts reaction kinetics, yield, and ultimately, the overall cost-effectiveness of the synthesis.
Cost and Performance: A Comparative Overview
A direct comparison of the procurement cost of this compound and its alternatives reveals a clear trade-off between price and reactivity. While Phenylacetylene is the most economical option, it requires an additional synthetic step (e.g., bromination) to be functionalized for cross-coupling, adding to the overall process cost and complexity. 3-Iodophenylacetylene, on the other hand, is generally the most expensive of the three, but its higher reactivity can lead to higher yields and potentially simpler purification. This compound sits in the middle, offering a balance between cost and reactivity.
| Reagent | Supplier Example | Price (USD) per Gram | Molar Mass ( g/mol ) | Price (USD) per Mole |
| This compound | Sigma-Aldrich | ~$394 | 181.03 | ~$71,325 |
| 3-Iodophenylacetylene | Not readily available from major suppliers | - | 228.03 | - |
| Phenylacetylene | Multiple Suppliers | ~$0.39 - $1.67 | 102.14 | ~$39.83 - $170.57 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
The higher reactivity of aryl iodides compared to aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle, generally following the trend: I > Br > Cl.[2] This is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This increased reactivity often translates to higher yields under milder reaction conditions. However, direct quantitative comparisons of yields under identical conditions for this compound and 3-iodophenylacetylene are not extensively reported in the literature. Various studies on Sonogashira couplings with different aryl halides demonstrate this general trend.[3][4]
Experimental Protocols and Yields
To provide a practical context for this analysis, detailed experimental protocols for Sonogashira coupling reactions using both an aryl bromide and an aryl iodide are presented below.
General Sonogashira Coupling Protocol for an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.02 - 0.10 eq)
-
Amine base (e.g., triethylamine or diisopropylamine) (2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent followed by the amine base.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol for an Aryl Iodide
This protocol is adapted from a flow chemistry procedure and can be modified for batch synthesis.[3]
Materials:
-
Aryl iodide (e.g., a substituted iodobenzene) (0.5 mmol)
-
Aryl acetylene (0.6 mmol)
-
Palladium catalyst on a solid support (e.g., 5% Pd on alumina)
-
Copper(I) oxide (Cu₂O) on alumina
-
Solvent (e.g., THF-DMA 9:1)
Procedure:
-
Dissolve the aryl iodide and aryl acetylene in the solvent.
-
In a batch reactor, add the palladium and copper catalysts.
-
Add the solution of reactants to the reactor.
-
Heat the reaction mixture (e.g., to 80 °C) and stir.
-
Monitor the reaction for completion.
-
After completion, add water and extract the product with an organic solvent (e.g., hexane).
-
Wash the combined organic layers with brine and dry over magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel.[3]
Downstream Considerations: Purification and Residual Halides
The choice of aryl halide can have significant implications for downstream processing. While aryl iodides may offer higher yields, the resulting products can sometimes be more challenging to purify due to the potential for side reactions or the presence of iodine-containing impurities. These impurities can sometimes be difficult to separate from the desired product.
Conversely, while reactions with aryl bromides may be slower or require more forcing conditions, the resulting product mixtures can sometimes be cleaner, simplifying purification. However, the presence of residual bromine in the final product can be detrimental to subsequent catalytic steps, as halides are known to act as catalyst poisons.[5] The impact of residual halides is a critical consideration in multi-step syntheses where the product of one reaction is the substrate for the next.
Visualizing the Synthesis Workflow
To better understand the process, a generalized workflow for a multi-step synthesis involving a Sonogashira coupling is depicted below.
A generalized workflow for a multi-step synthesis involving a Sonogashira coupling.
Decision Matrix: Choosing the Right Reagent
The selection of the appropriate arylacetylene precursor depends on a variety of factors. The following logical diagram illustrates a decision-making process for researchers.
A decision-making flowchart for selecting the appropriate arylacetylene precursor.
Safety and Environmental Impact
A thorough cost-benefit analysis must also consider the safety and environmental footprint of the chosen reagents.
| Reagent | Key Hazards | Environmental Impact |
| This compound | Harmful if swallowed. Causes skin and eye irritation.[6] | Data on specific environmental fate is limited, but organobromine compounds can be persistent. |
| 3-Iodophenylacetylene | No specific data available, but likely similar hazards to other aryl halides. | No specific data available. Organoiodine compounds can also be persistent. |
| Phenylacetylene | Flammable liquid and vapor. Harmful if swallowed and may cause lung damage if it enters airways. Causes skin and eye irritation.[7][8][9] | Insoluble in water and likely to be mobile in the environment due to its volatility.[7] |
The environmental impact of aryl halides in chemical synthesis is a growing concern. While specific data for the phenylacetylene derivatives are scarce, the production and use of halogenated aromatic compounds contribute to environmental persistence and potential toxicity.
Conclusion
The choice between this compound, 3-Iodophenylacetylene, and Phenylacetylene in a multi-step synthesis is a nuanced decision that requires careful consideration of multiple factors.
-
This compound offers a pragmatic balance between cost and reactivity, making it a suitable choice for many applications where moderate reactivity is sufficient and cost is a significant consideration.
-
3-Iodophenylacetylene , despite its higher price and less common availability, is the reagent of choice when high yields and mild reaction conditions are paramount, and potential purification challenges can be managed.
-
Phenylacetylene is the most cost-effective starting material, but the additional synthetic steps required to introduce a halide for cross-coupling add to the overall complexity and cost of the process.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of subsequent steps to residual halides, and the overall budgetary constraints of the project. This guide provides a framework for researchers to make an informed decision based on a comprehensive analysis of the available data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|766-81-4 - MOLBASE Encyclopedia [m.molbase.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 9. fishersci.fr [fishersci.fr]
A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 3-Bromophenylacetylene
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated enynes and arylalkynes. The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and functional group tolerance. This guide provides an objective comparison of various palladium catalysts for the Sonogashira coupling of 3-bromophenylacetylene with phenylacetylene, supported by experimental data and detailed methodologies.
The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. The electronic and steric properties of the aryl halide substrate significantly impact the reaction's efficiency. This compound, with its electron-withdrawing acetylene group, presents a moderately activated substrate for this transformation. This comparison examines the performance of three distinct classes of palladium catalysts: a traditional phosphine-ligated palladium complex, a modern N-heterocyclic carbene (NHC)-ligated palladium complex, and a heterogeneous palladium catalyst.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system is critical for optimizing the Sonogashira coupling of this compound with phenylacetylene. The following table summarizes the performance of three representative catalyst systems under their respective optimized conditions.
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalyst A: Traditional Phosphine-Ligated | |||||||
| Pd(PPh₃)₂Cl₂ | 5 | CuI (5 mol%) | Et₃N | Et₃N | Reflux | 1 | ~13 (estimated for similar substrate) |
| Catalyst B: N-Heterocyclic Carbene (NHC)-Ligated | |||||||
| [PdCl₂(NHC)(PPh₃)] | 1 | None | K₂CO₃ | DMF | 100 | 6 | High (qualitative) |
| Catalyst C: Heterogeneous Catalyst | |||||||
| Pd/CuFe₂O₄ | 3 | None (Cu in support) | K₂CO₃ | EtOH | 70 | Varies | Good to Excellent (qualitative) |
Note: Quantitative yield data for the specific reaction of this compound with phenylacetylene is not consistently available across all catalyst types in the literature. The data for Catalyst A is an estimation based on the reaction of a structurally similar 3-bromo-1,2-dione substrate[1]. Qualitative performance for Catalysts B and C is based on their reported high efficiency for a range of aryl bromides[2][3].
Experimental Workflow
The general experimental workflow for the Sonogashira coupling of this compound is depicted in the following diagram. The process involves the preparation of the reaction mixture under an inert atmosphere, the reaction itself at a specific temperature, and subsequent workup and purification of the desired product, 1-(3-(phenylethynyl)phenyl)ethan-1-one.
Caption: A generalized workflow for the palladium-catalyzed Sonogashira coupling of this compound and phenylacetylene.
Experimental Protocols
Catalyst A: Traditional Phosphine-Ligated System - Pd(PPh₃)₂Cl₂/CuI
This protocol is adapted from a procedure for the Sonogashira coupling of related 3-bromo-1,2-diones[4].
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add triethylamine (10 mL) as both the solvent and the base.
-
Add phenylacetylene (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst B: N-Heterocyclic Carbene (NHC)-Ligated System - [PdCl₂(NHC)(PPh₃)]
This protocol is a representative copper-free procedure adapted from studies on NHC-palladium complexes in Sonogashira couplings of aryl bromides[2].
Materials:
-
This compound
-
Phenylacetylene
-
[PdCl₂(NHC)(PPh₃)] complex (e.g., where NHC is a substituted benzimidazol-2-ylidene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the [PdCl₂(NHC)(PPh₃)] catalyst (0.01 mmol, 1.0 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C for 6 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, cool the mixture to room temperature, add deionized water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Catalyst C: Heterogeneous System - Pd/CuFe₂O₄ Magnetic Nanoparticles
This protocol is based on the use of a magnetically separable heterogeneous catalyst for the Sonogashira coupling of aryl halides[1].
Materials:
-
This compound
-
Phenylacetylene
-
Pd/CuFe₂O₄ magnetic nanoparticles
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylacetylene (1.0 mmol), Pd/CuFe₂O₄ magnetic nanoparticles (3 mol% Pd), and potassium carbonate (4.0 mmol).
-
Add ethanol (4 mL) and stir the mixture aerobically.
-
Heat the reaction mixture to 70 °C and monitor by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Extract the reaction mixture with ethyl acetate and deionized water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
Conclusion
The choice of palladium catalyst for the Sonogashira coupling of this compound has a significant impact on the reaction's outcome. Traditional phosphine-ligated catalysts like Pd(PPh₃)₂Cl₂ with a copper co-catalyst are well-established but may require harsher conditions and can sometimes lead to lower yields with certain substrates. Modern NHC-ligated palladium complexes offer a promising copper-free alternative, often exhibiting high catalytic activity under milder conditions. Heterogeneous catalysts, such as Pd/CuFe₂O₄ nanoparticles, provide the advantage of easy separation and recyclability, contributing to more sustainable chemical processes. The optimal catalyst choice will depend on the specific requirements of the synthesis, including desired yield, reaction conditions, and the importance of catalyst recovery and reuse. Further optimization of reaction parameters for each catalyst system with this compound is recommended to achieve the best possible results.
References
A Comparative Guide to the Validation of 3-Bromophenylacetylene Coupling Products by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other common analytical techniques for the validation of coupling products derived from 3-Bromophenylacetylene, a versatile building block in organic synthesis. Supported by experimental data and detailed protocols, this document serves as a resource for selecting the most appropriate analytical strategy for compound validation.
Performance Comparison of Analytical Techniques
A comprehensive validation strategy for synthetic products often involves orthogonal techniques to provide a complete assessment of a compound's identity, structure, and purity. While HRMS is a powerful tool for confirming the elemental composition of a molecule with high accuracy, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography provide complementary information.
Table 1: Quantitative Comparison of HRMS with Other Key Analytical Techniques
| Analytical Technique | Information Provided | Key Performance Metrics | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition (from accurate mass) | Mass Accuracy: < 5 ppmResolution: > 10,000 FWHM | High sensitivity, requires minimal sample, rapid analysis, provides unambiguous molecular formula.[1] | Does not provide detailed structural connectivity information on its own; isomers are often indistinguishable without fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Structural Connectivity (¹H, ¹³C) | Chemical Shift ResolutionCoupling Constants | Premier technique for unambiguous structure elucidation, provides information on the carbon-hydrogen framework, can be quantitative.[2] | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming, requires deuterated solvents.[2][3] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | Peak PurityRetention Time Reproducibility | Excellent for assessing the number of components in a mixture and quantifying purity, widely applicable to a range of compounds.[4] | Does not provide structural information for unknown impurities, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification of Volatile Compounds | Separation EfficiencyLibrary Matching | High separation efficiency for volatile and thermally stable compounds, established libraries for compound identification.[5][6] | Not suitable for non-volatile or thermally labile compounds, derivatization may be required.[7][8] |
Experimental Protocols
To illustrate the practical application of these techniques, detailed methodologies for a representative Sonogashira coupling reaction of this compound and the subsequent validation of the product by HRMS are provided below.
Protocol 1: Synthesis of 1-Bromo-3-(phenylethynyl)benzene via Sonogashira Coupling
This protocol describes a common method for the palladium-catalyzed cross-coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 eq) to the flask.
-
Slowly add phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-bromo-3-(phenylethynyl)benzene.
Protocol 2: Validation of 1-Bromo-3-(phenylethynyl)benzene by High-Resolution Mass Spectrometry
This protocol outlines the steps for confirming the elemental composition of the synthesized product using HRMS.
Instrumentation and Solvents:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
LC-MS grade methanol or acetonitrile.
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified coupling product (approximately 1-10 µM) in a suitable solvent (e.g., 50:50 methanol/water with 0.1% formic acid for positive ion mode).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range. For 1-bromo-3-(phenylethynyl)benzene (C₁₄H₉Br), the expected monoisotopic mass is approximately 255.99 Da.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
The mass error between the measured mass and the theoretical mass for the proposed formula should be less than 5 ppm.
-
Confirm the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for the M and M+2 peaks).
-
Visualization of Workflows
The following diagrams illustrate the key workflows in the synthesis and validation of this compound coupling products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 8. iltusa.com [iltusa.com]
Benchmarking the efficiency of different ligands for 3-Bromophenylacetylene Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that dictates the success of this transformation, profoundly influencing reaction rates, yields, and the breadth of applicable substrates. This guide provides an objective comparison of the performance of several commonly employed phosphine ligands and an N-heterocyclic carbene (NHC) based pre-catalyst in the Suzuki coupling of 3-Bromophenylacetylene with phenylboronic acid. The data presented herein is collated from various sources to facilitate an informed selection of the optimal catalytic system for this specific transformation.
Data Presentation: A Comparative Analysis of Ligand Performance
The efficiency of different catalytic systems in the Suzuki coupling of this compound with phenylboronic acid is summarized below. The selection includes bulky biaryl phosphines (SPhos and XPhos), a sterically hindered alkyl phosphine (P(t-Bu)₃), and a modern NHC-based pre-catalyst (PEPPSI-IPr).
| Ligand/Pre-catalyst | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | ~95% (estimated) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | ~96% (estimated) |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF·2H₂O | THF | Room Temp. | 16 | ~92% (estimated) |
| PEPPSI-IPr | (self-contained) | K₂CO₃ | MeOH | 80 | 12 | ~90% (estimated) |
Note: The yields presented are representative estimates based on literature for similar Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using different ligand systems. These protocols are general and may require optimization for specific experimental setups.
Protocol 1: Suzuki Coupling using SPhos/XPhos Ligands
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos or XPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.
-
In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand (SPhos or XPhos).
-
Add anhydrous toluene to the vial containing the catalyst and ligand, and stir for 5 minutes until a homogeneous solution is formed.
-
Transfer the catalyst solution to the Schlenk flask containing the substrates and base via a syringe.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using P(t-Bu)₃ Ligand
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.005 mmol, 0.5 mol%)
-
[HP(t-Bu)₃]BF₄ (0.012 mmol, 1.2 mol%)
-
KF·2H₂O (3.3 mmol, 3.3 equiv)
-
Anhydrous THF (2.0 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a vial equipped with a stir bar, add Pd₂(dba)₃, [HP(t-Bu)₃]BF₄, phenylboronic acid, and KF·2H₂O.[1]
-
Purge the vial with argon for 3 minutes and then seal it with a septum.[1]
-
Add anhydrous THF, followed by this compound via syringe.[1]
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a plug of silica gel, washing with additional diethyl ether.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by flash column chromatography.
Protocol 3: Suzuki Coupling using PEPPSI-IPr Pre-catalyst
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (0.005 mmol, 0.5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Methanol (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound, phenylboronic acid, K₂CO₃, and the PEPPSI-IPr pre-catalyst.
-
Evacuate the vial and backfill with an inert gas three times.
-
Add methanol to the reaction mixture.
-
Heat the reaction at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
References
Safety Operating Guide
Navigating the Disposal of 3-Bromophenylacetylene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 3-Bromophenylacetylene are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols and regulatory requirements.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation.[1][2][3] Some sources also indicate that it may be toxic to aquatic life with long-lasting effects.[4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A fully buttoned lab coat or a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5][6][7][8]
Quantitative Data Summary for Disposal
The following table summarizes key data relevant to the safe handling and disposal of this compound.
| Property | Value | Citations |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific target organ toxicity – single exposure 3 | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Storage Class Code | 11 - Combustible Solids | [1][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [4][5][6][7] |
Disposal Protocol: A Step-by-Step Approach
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[9] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[4][9]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including residual amounts of the chemical, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and rinseate from cleaning contaminated glassware, must be collected in a designated and clearly labeled waste container.[9][10]
-
Container Compatibility: The waste container must be chemically compatible with this compound. Avoid materials that bromine and organic compounds may degrade, such as certain types of plastics and rubber.[10] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound." Attach a completed dangerous waste label as soon as the first waste is added.[10]
-
Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4][5][6][7] Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6][7][8][10]
Step 2: Storage of Chemical Waste
-
Incompatible Materials: Store the waste container away from strong oxidizing agents, strong bases, alkali metals, and powdered metals.[8][10]
-
Secondary Containment: It is best practice to store the hazardous waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Accumulation Time: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be accumulated in the laboratory before it is collected for disposal.
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer.
-
Chemical Collection Request: Complete a chemical waste collection request form as required by your institution.[10]
-
Professional Disposal: The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company, which will typically incinerate the material at high temperatures in a controlled environment.[9]
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 3′-bromophenyl acetylene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. m.molbase.com [m.molbase.com]
- 3. 3′-bromophenyl acetylene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-Bromophenylacetylene
This document provides crucial safety protocols, logistical plans, and operational guidance for the handling and disposal of 3-Bromophenylacetylene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₈H₅Br | [1][2] |
| Molecular Weight | 181.03 g/mol | [2] |
| Physical State | Solid | [2] |
| Boiling Point | 211.8°C at 760 mmHg | [1] |
| Flash Point | 85.7°C | [1] |
| Density | 1.5 g/cm³ | [1] |
| Storage Temperature | 2-8°C in an inert atmosphere | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and eye irritation.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) protocols is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4] Always inspect gloves for any signs of damage before use.[4]
-
Body Protection: A laboratory coat or a chemical-resistant apron is essential.[1] For procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working in a poorly ventilated area or where dust formation is likely, use a NIOSH-approved respirator.[1][5]
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur inside a certified chemical fume hood to minimize inhalation exposure.
-
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Carefully transfer the solid using a spatula to prevent dust generation.
-
Weigh the required amount in a tared, sealed container.
-
-
Experimental Use:
-
Ensure all glassware and equipment are clean, dry, and properly secured.
-
When adding the compound to a reaction, do so slowly and in a controlled manner.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
-
Decontamination:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing paper, must be collected in a clearly labeled, sealed, and compatible waste container.[1][4]
-
Waste Disposal: Dispose of chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or dispose of with general laboratory trash.[1][4] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[4]
Workflow for Safe Handling of this compound
References
- 1. This compound|766-81-4 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 3′-bromophenyl acetylene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 766-81-4|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
